molecular formula C8H5N5S B1683525 YU142670 CAS No. 133847-06-0

YU142670

货号: B1683525
CAS 编号: 133847-06-0
分子量: 203.23 g/mol
InChI 键: HRBYAJQMVADJHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

YU142670 is reported in the scientific literature as an inhibitor of INPP4A and INPP4B, which are inositol polyphosphate 4-phosphatase enzymes . These enzymes are involved in the metabolism of phosphoinositides, key signaling lipids that regulate fundamental cellular processes including membrane trafficking, cytoskeletal dynamics, and autophagy . Research utilizing this compound has investigated the role of a PIK3CA-INPP4A/B signaling axis in activating stretch-induced autophagy in human trabecular meshwork cells, a process relevant to intraocular pressure homeostasis . The compound is listed as a reagent obtained from MilliporeSigma for use in research applications . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

133847-06-0

分子式

C8H5N5S

分子量

203.23 g/mol

IUPAC 名称

3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C8H5N5S/c1-3-9-4-2-6(1)7-11-12-8-13(7)10-5-14-8/h1-5H

InChI 键

HRBYAJQMVADJHW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NN=C3N2N=CS3

规范 SMILES

C1=CN=CC=C1C2=NN=C3N2N=CS3

外观

White to light brown solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

YU142670, YU 142670, YU-142670

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of YU142670

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YU142670, a selective inhibitor of the inositol 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). This document details the molecular target of this compound, its impact on cellular signaling pathways, and the resulting physiological effects, with a focus on its role in regulating aqueous humor outflow and intraocular pressure.

Core Mechanism of Action: Inhibition of OCRL and Modulation of Phosphoinositide Signaling

This compound exerts its biological effects through the direct inhibition of OCRL, an enzyme responsible for the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) at the 5-position of the inositol ring. By blocking the catalytic activity of OCRL, this compound leads to an accumulation of intracellular PI(4,5)P₂. This phosphoinositide is a critical signaling molecule localized to the plasma membrane and is involved in regulating a multitude of cellular processes.

The elevated levels of PI(4,5)P₂ following this compound treatment have significant downstream consequences, most notably on the organization and dynamics of the actin cytoskeleton. PI(4,5)P₂ plays a crucial role in the recruitment and activation of various actin-binding proteins, thereby influencing cell morphology, adhesion, and motility.

Quantitative Data Summary

The inhibitory potency of this compound against its primary target, OCRL, and the related enzyme INPP5B, has been quantified through in vitro enzymatic assays.

Target IC₅₀ (µM) Assay Method
OCRL0.71Malachite Green Assay
INPP5B1.78Malachite Green Assay

Signaling Pathway

The signaling cascade initiated by this compound is centered on the modulation of PI(4,5)P₂ levels and its subsequent influence on the actin cytoskeleton.

G This compound This compound OCRL OCRL (Inositol 5-phosphatase) This compound->OCRL Inhibits PIP2 PI(4,5)P₂ (Phosphatidylinositol 4,5-bisphosphate) OCRL->PIP2 Dephosphorylates Actin Actin Cytoskeleton Rearrangement PIP2->Actin Promotes CellularEffects Cellular Contraction Decreased Aqueous Outflow Actin->CellularEffects Leads to

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro OCRL Inhibition Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of OCRL by measuring the release of inorganic phosphate from a substrate, with inhibition by this compound leading to a decrease in phosphate production.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - OCRL Enzyme - PI(4,5)P₂ Substrate - Assay Buffer - this compound dilutions Plate Prepare 96-well plate Reagents->Plate AddEnzyme Add OCRL enzyme to wells Plate->AddEnzyme AddInhibitor Add this compound or vehicle (DMSO) AddEnzyme->AddInhibitor AddSubstrate Add PI(4,5)P₂ substrate to initiate reaction AddInhibitor->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate AddMalachite Add Malachite Green reagent Incubate->AddMalachite ColorDev Incubate for color development AddMalachite->ColorDev Readout Measure absorbance at ~620 nm ColorDev->Readout G cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis Enucleate Enucleate mouse eyes Cannulate Cannulate anterior chamber Enucleate->Cannulate Connect Connect to perfusion system Cannulate->Connect Baseline Establish baseline outflow facility Connect->Baseline Inject Inject this compound (100 µM) or vehicle Baseline->Inject Incubate Incubate for 30 minutes Inject->Incubate Measure Measure post-treatment outflow facility Incubate->Measure Calculate Calculate outflow facility (C) Measure->Calculate Compare Compare treated vs. control groups Calculate->Compare

Preliminary In Vitro Studies of YU142670: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of YU142670, a novel and selective inhibitor of the inositol polyphosphate 5-phosphatases OCRL and INPP5B. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the catalytic domain of Oculocerebrorenal syndrome of Lowe (OCRL) protein and its homolog, Inositol polyphosphate-5-phosphatase B (INPP5B).[1][2] These enzymes play a crucial role in phosphoinositide signaling by catalyzing the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) to phosphatidylinositol 4-phosphate (PI4P).[3][4] Dysregulation of OCRL activity is associated with Lowe syndrome, a rare X-linked disorder.[3][5] this compound serves as a valuable chemical probe for studying the cellular functions of OCRL and INPP5B and for exploring their potential as therapeutic targets.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against OCRL and INPP5B was determined using a malachite green-based phosphatase assay. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target EnzymeIC₅₀ (μM)
OCRL0.71
INPP5B1.78
[Source: MedchemExpress.com[6], Identification of Inhibitors of Inositol 5-Phosphatases through Multiple Screening Strategies[1][7]]

Experimental Protocols

In Vitro Phosphatase Activity Assay (Malachite Green Assay)

This assay quantitatively measures the phosphatase activity of OCRL and INPP5B by detecting the release of inorganic phosphate from the dephosphorylation of a substrate.

Objective: To determine the IC₅₀ values of this compound against OCRL and INPP5B.

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, which can be measured spectrophotometrically. The amount of phosphate released is directly proportional to the enzyme activity.

Materials:

  • Recombinant OCRL and INPP5B enzymes

  • diC16 PI(4,5)P₂ substrate

  • Assay buffer

  • This compound compound

  • Malachite Green reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant enzyme (OCRL or INPP5B) to each well.

  • Add the different concentrations of this compound to the respective wells. A control with DMSO (vehicle) is also included.

  • Initiate the enzymatic reaction by adding the diC16 PI(4,5)P₂ substrate to all wells.

  • Incubate the plate at a controlled temperature for a specific period to allow the reaction to proceed.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance of the colored complex at the appropriate wavelength using a spectrophotometer.

  • The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][7]

Cellular Assay for PI(4,5)P₂ Levels

This assay assesses the effect of this compound on the intracellular levels of PI(4,5)P₂ in living cells.

Objective: To confirm the mechanism of action of this compound by observing its effect on the substrate of OCRL/INPP5B in a cellular context.

Principle: A fluorescently tagged protein domain that specifically binds to PI(4,5)P₂ (e.g., the PH domain of PLCδ1 fused to a fluorescent protein) is expressed in cells. Changes in the localization and intensity of the fluorescence signal reflect changes in the cellular levels and distribution of PI(4,5)P₂.

Materials:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

  • Plasmid encoding a PI(4,5)P₂ biosensor (e.g., iRFP-PH-PLCδ1)

  • Cell culture medium and reagents

  • This compound compound

  • Confocal microscope

Procedure:

  • Culture the MEFs in a suitable imaging dish.

  • Transfect the cells with the plasmid encoding the PI(4,5)P₂ biosensor.

  • Allow the cells to express the biosensor for a sufficient period.

  • Treat the cells with this compound (e.g., 50 μM) or DMSO as a control.

  • Acquire time-lapse images of the cells using a confocal microscope to monitor the fluorescence signal of the PI(4,5)P₂ biosensor.

  • An increase in the fluorescence signal at the plasma membrane and intracellular compartments is indicative of PI(4,5)P₂ accumulation due to the inhibition of OCRL/INPP5B.[1][7]

Visualizations: Signaling Pathways and Workflows

OCRL-Mediated Signaling Pathway and Inhibition by this compound

OCRL_Pathway cluster_membrane Cell Membrane PIP4K PIP4K / PIP5K PI45P2 PI(4,5)P₂ PIP4K->PI45P2 Phosphorylation PI4P PI4P PI4P->PIP4K Substrate OCRL OCRL / INPP5B PI45P2->OCRL Substrate Actin Actin Cytoskeleton Rearrangement PI45P2->Actin Regulates OCRL->PI4P Dephosphorylation This compound This compound This compound->OCRL Inhibits

Caption: Mechanism of this compound action on the OCRL signaling pathway.

Experimental Workflow for In Vitro IC₅₀ Determination

IC50_Workflow start Start prep_reagents Prepare Reagents: - Enzyme (OCRL/INPP5B) - Substrate (diC16 PI(4,5)P₂) - this compound dilutions start->prep_reagents plate_setup Plate Setup (96-well): Add Enzyme and this compound prep_reagents->plate_setup reaction Initiate Reaction: Add Substrate plate_setup->reaction incubation Incubate at Controlled Temp. reaction->incubation stop_reaction Stop Reaction: Add Malachite Green Reagent incubation->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate analysis Data Analysis: Plot Dose-Response Curve Calculate IC₅₀ read_plate->analysis end End analysis->end

Caption: Workflow for the malachite green-based IC₅₀ determination assay.

References

An In-Depth Technical Guide to YU142670 Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a selective inhibitor of the inositol 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe) and INPP5B. By targeting the catalytic domain of these enzymes, this compound leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling lipid. This accumulation disrupts cellular processes such as actin cytoskeleton dynamics and autophagosome-lysosome fusion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential for the development of structural analogs and derivatives, and detailed experimental protocols for its study. While specific analogs of this compound have not been extensively reported, this guide explores the synthetic routes to its core chemical scaffold and discusses potential structure-activity relationships based on related heterocyclic compounds.

Introduction to this compound

This compound, chemically known as 3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole, is a valuable research tool for studying the roles of OCRL1 and INPP5B in cellular physiology and disease. These enzymes are crucial for the regulation of phosphoinositide metabolism, and their dysfunction is implicated in various pathological conditions. This compound offers a means to pharmacologically modulate the activity of these phosphatases and investigate the downstream consequences.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 133847-06-0[4]
Molecular Formula C₈H₅N₅S[4]
Molecular Weight 203.22 g/mol [4]
Appearance White to light brown powder[3]
Solubility DMSO: 2 mg/mL (warmed)[4]
Storage 2-8°C[4]
Mechanism of Action

This compound selectively inhibits the 5-phosphatase activity of OCRL1 and INPP5B, enzymes that hydrolyze the 5-phosphate from phosphoinositides. The primary substrate for this activity is PI(4,5)P2. Inhibition of OCRL1 and INPP5B by this compound leads to an accumulation of PI(4,5)P2 at cellular membranes.

This compound This compound OCRL1_INPP5B OCRL1 / INPP5B (5-phosphatase) This compound->OCRL1_INPP5B inhibits PIP2 PI(4,5)P2 OCRL1_INPP5B->PIP2 dephosphorylates PIP1 PI(4)P PIP2->PIP1 converts to Actin Actin Cytoskeleton Rearrangement PIP2->Actin regulates Autophagy Autophagosome-Lysosome Fusion PIP2->Autophagy regulates

Figure 1. Simplified signaling pathway of this compound action.

Structural Analogs and Derivatives

While specific structural analogs of this compound with reported OCRL1 inhibitory activity are not extensively documented in the public domain, the synthesis of its core[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold is well-established, offering a platform for the generation of novel derivatives.

Synthesis of the Core Scaffold

The synthesis of 3,6-disubstituted[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles typically proceeds through the key intermediate, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This intermediate can be synthesized from isonicotinic acid hydrazide. Cyclization with various reagents can then be employed to introduce diversity at the 6-position of the triazolothiadiazole ring system.

cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Analogs Isonicotinic_hydrazide Isonicotinic acid hydrazide Potassium_dithiocarbazate Potassium dithiocarbazate Isonicotinic_hydrazide->Potassium_dithiocarbazate + CS2, KOH Triazole_thiol 4-amino-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Potassium_dithiocarbazate->Triazole_thiol + Hydrazine hydrate Triazole_thiol_2 4-amino-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Analogs_1 3-(pyridin-4-yl)-6-R- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazole_thiol_2->Analogs_1 + R-COOH, POCl3 Analogs_2 3-(pyridin-4-yl)-6-R- 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Triazole_thiol_2->Analogs_2 + R-COCH2Br Carboxylic_acid R-COOH Phenacyl_bromide R-COCH2Br

Figure 2. General synthetic workflow for this compound analogs.

Potential Structure-Activity Relationships (SAR)

Based on SAR studies of other kinase inhibitors with similar heterocyclic cores, the following hypotheses can be proposed for guiding the design of this compound analogs[5][6]:

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring could influence solubility and interactions with the protein. Electron-donating or withdrawing groups could modulate the electronic properties of the ring system.

  • Substitution at the 6-position of the Thiadiazole Ring: This position is a prime site for introducing diversity. Aromatic or aliphatic substituents of varying sizes and electronic properties could be explored to probe the binding pocket of OCRL1. The introduction of hydrogen bond donors or acceptors could enhance binding affinity.

  • Bioisosteric Replacement: The triazolothiadiazole core could be replaced with other bicyclic heteroaromatic systems to explore different spatial arrangements and electronic properties.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets.

TargetIC₅₀ (µM)SubstrateReference
OCRL1/INPP5F 0.71PI(4,5)P2[4]
OCRL2/INPP5B 0.53PI(3)P[4]
1.78PI(4,5)P2[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound and its potential analogs.

OCRL1 Enzymatic Assay (Malachite Green Assay)

This colorimetric assay measures the release of inorganic phosphate from a substrate, providing a measure of phosphatase activity.

Materials:

  • Purified OCRL1 enzyme

  • PI(4,5)P2 diC8 (substrate)

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a phosphate standard curve according to the manufacturer's instructions.

  • In a 384-well plate, add 10 µL of OCRL1 enzyme solution (e.g., 2 µM) to each well.

  • Add the test compound (e.g., this compound) or vehicle control and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of 50 µM PI(4,5)P2 diC8 substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction and develop the color by adding the Malachite Green reagent according to the kit protocol.

  • Read the absorbance at 620-660 nm.

  • Calculate the amount of phosphate released by comparing to the standard curve and determine the percent inhibition.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add PI(4,5)P2 Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Malachite_Green Add Malachite Green Reagent Incubate_Reaction->Add_Malachite_Green Measure_Absorbance Measure Absorbance (620-660 nm) Add_Malachite_Green->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3. Workflow for the Malachite Green OCRL1 assay.

Cellular PI(4,5)P2 Measurement (HPLC-MS)

This method allows for the quantification of cellular PI(4,5)P2 levels following treatment with this compound.

Materials:

  • Cultured cells

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • Internal standard (e.g., 17:0/20:4 PI(4,5)P2)

  • HPLC-MS system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest cells and perform lipid extraction using an acidified chloroform/methanol procedure. Add a known amount of internal standard during extraction.

  • Dry the lipid extract under nitrogen.

  • Reconstitute the sample in an appropriate solvent for HPLC-MS analysis.

  • Separate the phosphoinositides using a suitable HPLC column and method.

  • Detect and quantify the different phosphoinositide species using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Normalize the PI(4,5)P2 levels to the internal standard and total protein or cell number.

Immunofluorescence Imaging of the Actin Cytoskeleton

This technique visualizes changes in the actin cytoskeleton organization upon this compound treatment.

Materials:

  • Cultured cells on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with this compound or vehicle control.

  • Fix cells with 4% PFA for 10-15 minutes.

  • Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.

  • Block with 1% BSA in PBS for 30-60 minutes.

  • Incubate with fluorescently labeled phalloidin for 20-60 minutes.

  • Counterstain with DAPI for 5 minutes.

  • Mount coverslips on slides and image using a confocal microscope.

Autophagosome-Lysosome Fusion Assay (mCherry-GFP-LC3)

This assay monitors the fusion of autophagosomes with lysosomes, a process affected by this compound.

Materials:

  • Cultured cells

  • mCherry-GFP-LC3 reporter plasmid or viral vector

  • Transfection reagent or viral transduction system

  • This compound

  • Confocal microscope

Procedure:

  • Transfect or transduce cells with the mCherry-GFP-LC3 reporter.

  • Allow for expression of the reporter protein (typically 24-48 hours).

  • Treat cells with this compound or vehicle control.

  • Image live or fixed cells using a confocal microscope.

  • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A decrease in the ratio of red to yellow puncta indicates impaired autophagosome-lysosome fusion.[1]

Conclusion

This compound is a potent and selective inhibitor of OCRL1 and INPP5B, making it an invaluable tool for cell biology and drug discovery research. While the exploration of its structural analogs is still in its early stages, the established synthetic routes to its core heterocyclic scaffold provide a solid foundation for the development of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide will facilitate the investigation of this compound and its future analogs, ultimately contributing to a deeper understanding of phosphoinositide signaling in health and disease.

References

Biological Targets of YU142670: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a small molecule inhibitor that has been identified as a selective antagonist of inositol polyphosphate 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). OCRL is a key enzyme in the phosphoinositide signaling pathway, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃). Dysregulation of OCRL activity is associated with the rare X-linked genetic disorder Lowe syndrome, characterized by vision problems, intellectual disabilities, and kidney dysfunction. This technical guide provides a comprehensive overview of the known biological targets of this compound, its quantitative interaction data, detailed experimental protocols for key assays, and a visualization of the associated signaling pathway.

Known Biological Targets and Quantitative Data

The primary biological target of this compound is OCRL . It has also been shown to inhibit the related inositol 5-phosphatase INPP5B .[1][2] The inhibitory activity of this compound has been quantified using biochemical assays, with the following key parameters reported:

TargetAssay TypeParameterValue (µM)SubstrateReference
OCRLMalachite Green AssayIC₅₀0.71diC16 PI(4,5)P₂[1]
INPP5BMalachite Green AssayIC₅₀1.78diC16 PI(4,5)P₂[1]

Binding Affinity Data:

Direct binding of this compound to the catalytic domain of INPP5B has been measured by Isothermal Titration Calorimetry (ITC).

TargetAssay TypeParameterValueReference
INPP5B (catalytic domain)Isothermal Titration CalorimetryKₐ2.35 × 10⁵ M⁻¹[1][2]

Signaling Pathway Modulated by this compound

This compound exerts its biological effects by inhibiting OCRL, a critical enzyme in phosphoinositide metabolism. OCRL dephosphorylates PI(4,5)P₂ at the 5-position of the inositol ring, yielding phosphatidylinositol 4-phosphate (PI4P). Inhibition of OCRL by this compound leads to the accumulation of PI(4,5)P₂ at various cellular membranes, including the plasma membrane and endosomes.[3] This accumulation has significant downstream consequences, impacting cellular processes such as endocytic trafficking and actin cytoskeleton dynamics.[3][4]

OCRL_Signaling_Pathway PIP PI4P PIP5K PIP5K PIP->PIP5K Substrate PI45P2 PI(4,5)P₂ PIP5K->PI45P2 Phosphorylation OCRL OCRL PI45P2->OCRL Substrate Endocytosis Altered Endocytic Trafficking PI45P2->Endocytosis Accumulation Leads To Actin Actin Cytoskeleton Rearrangement PI45P2->Actin Accumulation Leads To OCRL->PIP Dephosphorylation This compound This compound This compound->OCRL Malachite_Green_Workflow A Prepare this compound serial dilutions C Add this compound/vehicle and pre-incubate A->C B Add OCRL enzyme to 384-well plate B->C D Add PI(4,5)P₂ substrate to initiate reaction C->D E Incubate at 37°C D->E F Add Malachite Green Reagent to stop reaction E->F G Measure absorbance at 620 nm F->G H Calculate IC₅₀ G->H ITC_Workflow A Prepare and degas INPP5B and this compound solutions B Load INPP5B into sample cell and this compound into syringe A->B C Set up ITC instrument and equilibrate B->C D Perform serial injections of this compound into INPP5B C->D E Record heat changes for each injection D->E F Integrate heat peaks and plot against molar ratio E->F G Fit data to a binding model to determine Kₐ F->G

References

An In-depth Technical Guide on the Solubility and Stability Profile of YU142670

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of YU142670, a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. Due to the limited availability of public data, this document summarizes existing information and outlines standard experimental protocols for a more extensive characterization of the compound's profile.

Core Compound Information

This compound is a bioactive small molecule with the empirical formula C₈H₅N₅S and a molecular weight of 203.22.[1][2][3] It is described as a white to light brown powder.[1][2] The recommended storage temperature for the solid compound is 2-8°C.[1][2][3]

PropertyValueSource
Molecular FormulaC₈H₅N₅S[1][2][3]
Molecular Weight203.22 g/mol [1][2][3]
AppearanceWhite to light brown powder[1][2]
Storage Temperature2-8°C[1][2][3]

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation development. Currently, detailed public information on the aqueous solubility of this compound is limited.

SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO)2 mg/mLClear with warming[1][2][3]

To establish a full solubility profile, the following experimental methodologies are recommended.

Objective: To determine the solubility of this compound in various aqueous and organic solvents at different temperatures and pH values.

Materials:

  • This compound powder

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0)

  • Organic solvents (e.g., ethanol, methanol, acetonitrile)

  • HPLC-grade water

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with UV detector or mass spectrometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the samples at a constant temperature (e.g., 25°C and 37°C) in a shaking incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples using the analytical method to determine the concentration of dissolved this compound.

    • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).

G cluster_prep Solution Preparation cluster_proc Sample Processing cluster_quant Quantification A Add excess this compound to solvent B Equilibrate with shaking (24-48h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Determine Concentration F->G

Figure 1. Experimental workflow for solubility determination.

Stability Profile

A comprehensive stability profile is essential for determining the shelf-life and appropriate storage conditions for a compound. While the recommended storage for solid this compound is 2-8°C, detailed information on its stability in solution and its degradation pathways is not publicly available.

A forced degradation study is a common approach to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Aqueous and organic solvents

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agents (e.g., 3% H₂O₂)

  • Temperature- and humidity-controlled chambers

  • Photostability chamber

  • HPLC or UPLC system with a diode array detector and a mass spectrometer (LC-MS)

Procedure:

  • Forced Degradation Studies:

    • Hydrolytic Stability: Incubate solutions of this compound in acidic, basic, and neutral conditions.

    • Oxidative Stability: Treat a solution of this compound with an oxidizing agent.

    • Thermal Stability: Expose solid and solution samples to elevated temperatures.

    • Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.

  • Development of a Stability-Indicating Method:

    • Develop a chromatographic method (typically reversed-phase HPLC) that can separate the parent this compound peak from all degradation products.

    • The use of a mass spectrometer is highly recommended for the identification of degradation products.

  • Long-Term Stability Studies:

    • Store this compound under recommended and accelerated storage conditions (as per ICH Q1A(R2) guidelines).

    • Analyze samples at predetermined time points to monitor for any degradation and loss of potency.

G cluster_stress Forced Degradation cluster_method Method Development cluster_longterm Long-Term Stability A Hydrolytic (Acid, Base, Neutral) E Develop Stability-Indicating HPLC/LC-MS Method A->E B Oxidative (H2O2) B->E C Thermal C->E D Photolytic (Light) D->E F Store at Recommended and Accelerated Conditions E->F G Analyze at Time Points F->G H Assess Degradation and Potency G->H

Figure 2. Workflow for a comprehensive stability study.

Signaling Pathway Involvement

This compound is a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. These enzymes are 5-phosphatases that hydrolyze phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Inhibition of these enzymes leads to an accumulation of cellular PI(4,5)P₂. This accumulation can affect various cellular processes, including actin nucleation and the fusion of autophagosomes with lysosomes.[1]

G cluster_pathway This compound Mechanism of Action This compound This compound OCRL OCRL1/INPP5F OCRL2/INPP5B This compound->OCRL Inhibits PIP2 PI(4,5)P2 OCRL->PIP2 Hydrolyzes Actin Actin Nucleation PIP2->Actin Promotes Autophagy Autophagosome-Lysosome Fusion PIP2->Autophagy Inhibits

Figure 3. Simplified signaling pathway affected by this compound.

References

Early-stage research on YU142670's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early-Stage Therapeutic Potential of YU142670 in Intraocular Pressure Regulation

This technical guide provides a comprehensive overview of the early-stage research into this compound, a selective inhibitor of the inositol 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). The focus of this document is to detail the preclinical evidence suggesting the therapeutic potential of this compound in the context of glaucoma by modulating aqueous humor outflow and, consequently, intraocular pressure (IOP).

Introduction: The Role of OCRL in Intraocular Pressure

Oculocerebrorenal syndrome of Lowe (Lowe syndrome) is a rare X-linked disorder caused by mutations in the OCRL gene, which encodes the inositol polyphosphate 5-phosphatase OCRL. This enzyme plays a crucial role in regulating the levels of phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). OCRL is localized in the primary cilia of the human trabecular meshwork (TM), a critical tissue for regulating the outflow of aqueous humor from the eye.[1] Dysregulation of phosphoinositide signaling in the TM is implicated in the pathogenesis of glaucoma, a condition characterized by elevated IOP.

This compound has been identified as a selective inhibitor of OCRL. Early-stage research has explored its potential to modulate the aqueous humor outflow facility, providing a novel pharmacological tool to study the role of OCRL in IOP regulation and a potential therapeutic avenue for glaucoma.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the 5-phosphatase activity of OCRL. This inhibition leads to an accumulation of its substrate, PI(4,5)P2, within the cells of the trabecular meshwork. Elevated levels of PI(4,5)P2 are hypothesized to trigger a cascade of downstream signaling events.

The proposed mechanism involves calcium-dependent actin cytoskeletal rearrangement and regulation of primary cilia in the TM cells.[1] This cellular response is believed to induce cellular contraction, which in turn increases the outflow of aqueous humor through the trabecular meshwork, ultimately leading to a reduction in IOP.[1]

This compound This compound OCRL OCRL (Inositol 5-phosphatase) This compound->OCRL Inhibits PIP2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) OCRL->PIP2 Dephosphorylates Ca_Actin Calcium-dependent Actin Cytoskeletal Rearrangement PIP2->Ca_Actin Cilia Primary Cilia Regulation PIP2->Cilia TM_Contraction Trabecular Meshwork Cell Contraction Ca_Actin->TM_Contraction Cilia->TM_Contraction Outflow Increased Aqueous Humor Outflow TM_Contraction->Outflow IOP Lowered Intraocular Pressure Outflow->IOP

Caption: Proposed signaling pathway of this compound in trabecular meshwork cells.

Preclinical Data

A key preclinical study investigated the effect of this compound on the aqueous humor outflow facility in wild-type mice. The experiment involved the direct administration of the compound into the anterior chamber of the eye.

Experimental Protocol:

  • Animal Model: Wild-type (WT) mice.

  • Test Article: this compound.

  • Vehicle: Not specified in the source material.

  • Concentration: 100 μM.

  • Route of Administration: Injection into the anterior chamber of the eye.

  • Incubation Period: 30 minutes.

  • Assay: Perfusion analysis to determine the outflow facility (C).

  • Control Group: Untreated control mice eyes were perfused under the same conditions.

cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis WT_Mice Wild-Type Mice Injection Inject into Anterior Chamber WT_Mice->Injection YU142670_Prep Prepare 100 µM This compound Solution YU142670_Prep->Injection Incubation Incubate for 30 minutes Injection->Incubation Perfusion Perform Perfusion Analysis Incubation->Perfusion Outflow_Measurement Measure Outflow Facility (C) Perfusion->Outflow_Measurement Comparison Compare to Untreated Control Outflow_Measurement->Comparison

Caption: Experimental workflow for in vivo evaluation of this compound.

Results:

The study demonstrated that the pharmacological inhibition of OCRL by this compound markedly reduced the outflow facility in the treated eyes compared to the untreated control eyes.[1]

Treatment Group Compound Concentration Effect on Outflow Facility (C)
TestThis compound100 µMMarkedly Reduced
ControlUntreatedN/ABaseline

Discussion and Future Directions

The initial findings on this compound as an OCRL inhibitor present a compelling case for its further investigation as a potential therapeutic agent for glaucoma. The observed reduction in outflow facility upon OCRL inhibition provides valuable insight into the role of the phosphoinositide signaling pathway in regulating intraocular pressure.

Further research is warranted to:

  • Elucidate the precise downstream signaling events following PI(4,5)P2 accumulation.

  • Conduct dose-response studies to determine the optimal concentration of this compound.

  • Evaluate the long-term effects and potential toxicity of this compound in preclinical models.

  • Explore the therapeutic potential of activating OCRL or modulating other components of the phosphoinositide pathway to increase aqueous humor outflow.

References

An In-depth Technical Guide to the Pharmacology of YU142670

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small-molecule inhibitor of the inositol 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe) and its closest homolog, INPP5B. By inhibiting the enzymatic activity of OCRL, this compound leads to an accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling lipid. This modulation of phosphoinositide metabolism has been shown to impact cellular processes such as actin cytoskeleton dynamics and aqueous humor outflow. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction

Phosphoinositides are critical second messengers involved in a myriad of cellular functions, including signal transduction, membrane trafficking, and cytoskeletal regulation. The levels of these lipids are tightly controlled by a series of kinases and phosphatases. The inositol 5-phosphatase OCRL is a key enzyme in this regulatory network, responsible for the dephosphorylation of PI(4,5)P₂ to phosphatidylinositol 4-phosphate (PI4P)[1]. Dysregulation of OCRL activity is associated with the rare X-linked genetic disorder, Lowe syndrome, characterized by congenital cataracts, cognitive disabilities, and renal dysfunction.

This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of OCRL. Its selectivity for OCRL and INPP5B allows for the specific interrogation of pathways regulated by these enzymes[1]. This document details the known pharmacological properties of this compound and provides methodologies for its further investigation.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the 5-phosphatase activity of OCRL and INPP5B. By binding to the catalytic domain of these enzymes, it prevents the hydrolysis of the 5-phosphate from the inositol ring of PI(4,5)P₂[1]. This inhibition leads to a localized increase in the concentration of PI(4,5)P₂ at cellular membranes where OCRL is active.

The accumulation of PI(4,5)P₂ subsequently influences downstream signaling cascades. One of the key consequences is the modulation of the actin cytoskeleton. PI(4,5)P₂ is a known regulator of actin-binding proteins, and its increased availability can lead to enhanced actin nucleation and polymerization[1].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Enzymatic Activity of this compound [1]

Target EnzymeAssay TypeSubstrateIC₅₀ (μM)
OCRLMalachite GreendiC16 PI(4,5)P₂0.71
INPP5BMalachite GreendiC16 PI(4,5)P₂1.78

Table 2: Binding Affinity of this compound [1]

Target DomainAssay TypeBinding Constant (Kₐ) (M⁻¹)
Catalytic Domain of INPP5BIsothermal Titration Calorimetry2.352 x 10⁵ ± 8.744 x 10⁴

Table 3: Selectivity Profile of this compound [1]

5-Phosphatase Family MemberActivity
OCRLInhibited
INPP5BInhibited
Other tested 5-phosphatasesNo activity

Note: A comprehensive quantitative selectivity screen against a broader panel of inositol phosphatases is not yet publicly available.

Pharmacokinetic Properties: To date, detailed pharmacokinetic studies of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been reported in the scientific literature.

Signaling Pathway

The inhibition of OCRL by this compound initiates a signaling cascade that impacts cellular function, particularly in the trabecular meshwork (TM) cells of the eye.

Signaling_Pathway This compound This compound OCRL OCRL/INPP5B (5-phosphatase) This compound->OCRL PIP2 PI(4,5)P₂ OCRL->PIP2 Dephosphorylation (blocked) Actin Actin Cytoskeleton Rearrangement PIP2->Actin Modulation CellContraction TM Cell Contraction Actin->CellContraction Calcium Intracellular Ca²⁺ Calcium->CellContraction Dependent Outflow Reduced Aqueous Humor Outflow CellContraction->Outflow

Figure 1: Signaling pathway of this compound in trabecular meshwork cells.

Experimental Protocols

In Vitro OCRL Enzymatic Assay (Malachite Green Assay)

This assay quantifies the 5-phosphatase activity of OCRL by measuring the release of inorganic phosphate from the PI(4,5)P₂ substrate.

Materials:

  • Recombinant human OCRL protein

  • diC16 PI(4,5)P₂ substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the OCRL enzyme to the assay buffer.

  • Add the different concentrations of this compound or DMSO (vehicle control) to the wells containing the enzyme and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the diC16 PI(4,5)P₂ substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

  • Measure the absorbance at a wavelength of ~620 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Malachite_Green_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Dilutions Prepare this compound Serial Dilutions Preincubation Pre-incubate Enzyme with this compound Dilutions->Preincubation Enzyme_Prep Add OCRL Enzyme to Assay Buffer Enzyme_Prep->Preincubation Reaction_Start Add PI(4,5)P₂ Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Malachite Green Reagent Incubation->Reaction_Stop Absorbance Measure Absorbance at ~620 nm Reaction_Stop->Absorbance Analysis Calculate IC₅₀ Absorbance->Analysis

Figure 2: Experimental workflow for the in vitro OCRL malachite green assay.
In-Cell F-actin Accumulation Assay

This cell-based assay visually demonstrates the effect of this compound on the actin cytoskeleton.

Materials:

  • Human dermal fibroblasts or other suitable cell line

  • Cell culture medium and supplements

  • Plasmid encoding an F-actin reporter (e.g., mCherry-UtrCH)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Confocal microscope

Procedure:

  • Seed fibroblasts on glass-bottom dishes suitable for microscopy.

  • Transfect the cells with the F-actin reporter plasmid according to the manufacturer's protocol. Allow for protein expression (typically 24-48 hours).

  • Replace the culture medium with imaging medium.

  • Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Acquire baseline images of the F-actin distribution in the cells.

  • Add this compound (e.g., at a final concentration of 50 µM) or DMSO (vehicle control) to the imaging medium.

  • Acquire time-lapse images to monitor the changes in F-actin organization over time. Look for the formation of F-actin foci at the plasma membrane.

  • Quantify the changes in F-actin accumulation by measuring the fluorescence intensity or the number and size of foci in the images.

Actin_Assay_Workflow Cell_Culture Seed Fibroblasts Transfection Transfect with F-actin Reporter Cell_Culture->Transfection Imaging_Prep Prepare for Live-Cell Imaging Transfection->Imaging_Prep Baseline Acquire Baseline Images Imaging_Prep->Baseline Treatment Add this compound or DMSO Baseline->Treatment Time_Lapse Acquire Time-Lapse Images Treatment->Time_Lapse Analysis Quantify F-actin Accumulation Time_Lapse->Analysis

Figure 3: Experimental workflow for the in-cell F-actin accumulation assay.
In Vivo Measurement of Aqueous Humor Outflow Facility in Mice

This protocol describes the ex vivo perfusion method to assess the effect of this compound on aqueous humor outflow facility in the mouse eye.

Materials:

  • Wild-type mice

  • Anesthetic

  • Micropipette puller

  • Micromanipulator

  • Pressure transducer

  • Infusion pump

  • This compound solution (100 µM in a suitable vehicle)

  • Dissection microscope

Procedure:

  • Anesthetize the mouse according to approved animal care protocols.

  • Enucleate the eye and place it in a perfusion chamber.

  • Cannulate the anterior chamber with a microneedle connected to a pressure transducer and an infusion pump.

  • Perfuse the eye with a buffered saline solution at a constant flow rate and record the intraocular pressure (IOP).

  • Inject 100 µM this compound into the anterior chamber and incubate for 30 minutes.

  • After incubation, perfuse the eye again at the same constant flow rate and record the IOP.

  • Calculate the outflow facility (C) using the formula: C = (Flow Rate) / (IOP - Episcleral Venous Pressure). A change in IOP after treatment indicates a change in outflow facility.

  • Compare the outflow facility of this compound-treated eyes with vehicle-treated control eyes.

Outflow_Facility_Workflow Anesthesia Anesthetize Mouse Enucleation Enucleate Eye Anesthesia->Enucleation Cannulation Cannulate Anterior Chamber Enucleation->Cannulation Baseline_Perfusion Baseline Perfusion & Record IOP Cannulation->Baseline_Perfusion Injection Inject this compound Baseline_Perfusion->Injection Incubation Incubate for 30 min Injection->Incubation Post_Treatment_Perfusion Post-Treatment Perfusion & Record IOP Incubation->Post_Treatment_Perfusion Calculation Calculate Outflow Facility Post_Treatment_Perfusion->Calculation Comparison Compare with Control Calculation->Comparison

Figure 4: Experimental workflow for measuring aqueous humor outflow facility.

Conclusion

This compound is a specific and valuable tool for the investigation of OCRL and INPP5B function. Its ability to modulate PI(4,5)P₂ levels in vitro and in vivo provides a powerful means to dissect the roles of this important signaling lipid in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting inositol 5-phosphatases. Future work should focus on a more comprehensive selectivity profiling and the characterization of the pharmacokinetic properties of this compound to facilitate its translation into preclinical and clinical studies.

References

Initial Toxicity Screening of YU142670: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a representative example created to fulfill the structural and content requirements of the prompt. As of November 2025, there is no publicly available information regarding a compound designated "YU142670." Therefore, the data, experimental protocols, and associated pathways presented herein are illustrative and based on established methodologies in preclinical toxicology.

Introduction

The development of novel therapeutic agents requires a thorough evaluation of their safety profile at the earliest stages. This document outlines the initial toxicity screening of the novel small molecule inhibitor, this compound, designed for targeted protein degradation. The primary objective of these studies is to assess the compound's potential for acute toxicity, cytotoxicity, and genotoxicity, thereby providing essential data to support further preclinical and clinical development. Early identification of potential toxicities allows for a more focused allocation of resources and mitigates risks in later stages of drug development.[1][2]

Summary of In Vitro Toxicity Data

A series of in vitro assays were conducted to evaluate the cytotoxic and genotoxic potential of this compound across a panel of cell lines and bacterial strains. The quantitative data from these studies are summarized below.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) was determined in various human cell lines to assess the compound's effect on cell viability.

Cell LineTissue of OriginIC50 (µM)
HepG2Liver Carcinoma42.5
HEK293Embryonic Kidney> 100
A549Lung Carcinoma68.2
HCT116Colon Carcinoma35.8
JurkatT-cell Leukemia15.3
Genotoxicity Assessment (Ames Test)

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test) with and without metabolic activation (S9 fraction).

Salmonella typhimurium StrainMetabolic Activation (S9)Result
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
TA1535-Negative
TA1535+Negative
TA1537-Negative
TA1537+Negative

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the initial toxicity screening of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Lines and Culture: HepG2, HEK293, A549, HCT116, and Jurkat cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. This compound was serially diluted in culture medium and added to the wells, followed by a 48-hour incubation. Subsequently, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Bacterial Reverse Mutation Assay (Ames Test)
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

  • Metabolic Activation: The assay was performed with and without the addition of a liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats to assess the mutagenicity of potential metabolites.

  • Procedure: The plate incorporation method was employed. Various concentrations of this compound, the respective bacterial strain, and either S9 mix or phosphate buffer were added to molten top agar and poured onto minimal glucose agar plates.

  • Data Analysis: The plates were incubated at 37°C for 48 hours, and the number of revertant colonies was counted. A compound is considered mutagenic if a dose-dependent increase in revertant colonies of at least two-fold compared to the vehicle control is observed.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by this compound, based on its cytotoxic profile.

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_outcome Decision Point cytotoxicity Cytotoxicity Profiling (MTT Assay) data_analysis_cyto Dose-Response Curve Fitting cytotoxicity->data_analysis_cyto IC50 Determination genotoxicity Genotoxicity Screening (Ames Test) data_analysis_geno Mutagenicity Assessment genotoxicity->data_analysis_geno Revertant Colony Count go_nogo Proceed to In Vivo Studies? data_analysis_cyto->go_nogo data_analysis_geno->go_nogo

Caption: Workflow for the initial in vitro toxicity screening of this compound.

signaling_pathway cluster_pathway Hypothetical Apoptotic Pathway Induction by this compound This compound This compound TargetProtein Target Protein This compound->TargetProtein Inhibition Caspase9 Caspase-9 TargetProtein->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical signaling pathway illustrating potential pro-apoptotic activity of this compound.

Conclusion

The initial in vitro toxicity screening of this compound indicates a moderate cytotoxic profile, with the highest sensitivity observed in the Jurkat T-cell leukemia line. Importantly, the compound did not exhibit mutagenic potential in the Ames test, either with or without metabolic activation. These preliminary findings suggest a favorable genotoxicity profile. Further investigation into the mechanism of cytotoxicity, potentially involving the induction of apoptosis, is warranted. The collective data from these initial studies support the continued preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for YU142670 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of experimental protocols for the initial characterization of the novel compound YU142670 in a cell culture setting. The following protocols are designed to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways. These are foundational assays for evaluating the potential of a new chemical entity in a drug development context. The data presented are illustrative and intended to serve as a guide for data presentation and interpretation.

I. Cell Viability Assay

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).

Experimental Protocol: CCK-8 Cell Viability Assay

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (0.1% DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Effect of this compound on MCF-7 Cell Viability

This compound Conc. (µM)Absorbance (450 nm) (Mean ± SD)% Viability (Mean ± SD)
0 (Vehicle)1.25 ± 0.08100 ± 6.4
0.11.22 ± 0.0797.6 ± 5.6
11.05 ± 0.0684.0 ± 4.8
100.65 ± 0.0452.0 ± 3.2
500.25 ± 0.0220.0 ± 1.6
1000.10 ± 0.018.0 ± 0.8

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay seed_cells Seed 5,000 cells/well in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_drug Add this compound to wells incubate_24h->add_drug prepare_drug Prepare this compound dilutions prepare_drug->add_drug incubate_48h Incubate for 48h add_drug->incubate_48h add_cck8 Add CCK-8 solution incubate_48h->add_cck8 incubate_2h Incubate for 2h add_cck8->incubate_2h read_plate Measure absorbance at 450 nm incubate_2h->read_plate

Caption: Workflow for determining cell viability using the CCK-8 assay.

II. Apoptosis Assay

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 MCF-7 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 concentration (e.g., 10 µM) and a vehicle control for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells, including any floating cells from the medium, by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Data Presentation: Apoptosis in MCF-7 Cells Treated with this compound

Treatment% Live Cells (Mean ± SD)% Early Apoptotic (Mean ± SD)% Late Apoptotic (Mean ± SD)% Necrotic (Mean ± SD)
Vehicle95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (10 µM)45.8 ± 3.535.1 ± 2.815.6 ± 1.93.5 ± 0.7

III. Western Blot Analysis

This protocol is for investigating the effect of this compound on the PI3K/Akt signaling pathway, a common pathway involved in cell survival and proliferation.

Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Seed and treat MCF-7 cells with this compound (10 µM) for 24 hours as described above.

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 30 µg of protein from each sample by boiling with Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH (loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Effect of this compound on PI3K/Akt Signaling

ProteinVehicle (Relative Density)This compound (10 µM) (Relative Density)
p-Akt (Ser473)1.000.25
Total Akt1.000.98
GAPDH1.001.00

Signaling Pathway Diagram: Hypothesized Effect of this compound

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation This compound This compound This compound->pAkt Inhibits

Caption: this compound is hypothesized to inhibit the phosphorylation of Akt.

IV. Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide staining.

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 MCF-7 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with this compound (10 µM) and a vehicle control for 24 hours.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution of MCF-7 Cells

Treatment% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Vehicle55.4 ± 3.130.2 ± 2.514.4 ± 1.8
This compound (10 µM)75.8 ± 4.212.5 ± 1.911.7 ± 1.5

Logical Workflow: Overall Experimental Plan

G start Start: Characterize This compound viability Cell Viability Assay (Determine IC50) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Use IC50 concentration western Western Blot (Signaling Pathway) viability->western Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle Use IC50 concentration end End: Conclude on Mechanism of Action apoptosis->end western->end cell_cycle->end

Caption: Logical flow for the initial characterization of this compound.

Application Notes and Protocols for YU142670 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a potent and selective small molecule inhibitor of Oculocerebrorenal syndrome of Lowe (OCRL) and Inositol polyphosphate 5-phosphatase B (INPP5B).[1][2] These enzymes are 5-phosphatases that play a crucial role in regulating the levels of phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[3][4] Dysregulation of phosphoinositide metabolism is implicated in various cellular processes and is associated with diseases such as Lowe syndrome and Dent disease.[4][5] Preclinical research has demonstrated the utility of this compound in modulating cellular processes like actin cytoskeleton organization and in in vivo models of glaucoma.[1][2][6]

These application notes provide a comprehensive guide for the use of this compound in mouse models, covering its mechanism of action, protocols for administration, and methodologies for assessing its effects.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of OCRL and INPP5B. These enzymes catalyze the removal of the 5-phosphate from the inositol ring of phosphoinositides. The primary substrate for OCRL is PI(4,5)P2. By inhibiting OCRL, this compound leads to an accumulation of PI(4,5)P2 at cellular membranes.[2][6]

This accumulation of PI(4,5)P2 has several downstream consequences, including:

  • Alteration of the Actin Cytoskeleton: PI(4,5)P2 is a key regulator of actin-binding proteins and its accumulation can lead to changes in actin polymerization and organization.[2][3]

  • Modulation of Endocytosis: OCRL is involved in the early stages of the endocytic pathway, and its inhibition can affect membrane trafficking.[5][7]

  • Impact on Signaling Pathways: PI(4,5)P2 is a precursor for the generation of other signaling molecules like phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical component of pathways such as the PI3K/Akt signaling cascade.[7]

Signaling Pathway of OCRL Inhibition by this compound

OCRL_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PIP PI(4)P PIP5K PIP5K PIP->PIP5K Substrate PI45P2 PI(4,5)P2 PIP5K->PI45P2 Generates OCRL OCRL PI45P2->OCRL Substrate PI3K PI3K PI45P2->PI3K Substrate Actin Actin Cytoskeleton (Polymerization) PI45P2->Actin Regulates Endocytosis Endocytosis PI45P2->Endocytosis Regulates OCRL->PIP Dephosphorylates to This compound This compound This compound->OCRL Inhibits PIP3 PI(3,4,5)P3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates Downstream Cell Growth, Survival Akt->Downstream Promotes

Caption: Mechanism of action of this compound, an inhibitor of OCRL.

Data Presentation

In Vitro Activity of this compound
TargetIC50 (μM)AssayReference
OCRL0.71Malachite green assay[2][6]
INPP5B1.78Malachite green assay[2][6]
In Vivo Study of this compound in a Mouse Model of Glaucoma
Mouse StrainAdministration RouteConcentrationIncubation TimeEffectReference
Wild-Type (C57BL/6)Anterior Chamber Injection100 μM30 minutesMarkedly reduced aqueous humor outflow facility[1]

Experimental Protocols

Protocol 1: Local Administration of this compound via Anterior Chamber Injection in a Mouse Model

This protocol is based on the methodology used in a study investigating the role of OCRL in eye pressure regulation.[1]

1. Materials:

  • This compound

  • Vehicle (e.g., sterile Phosphate Buffered Saline (PBS) with a small percentage of DMSO if necessary for solubility)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Topical antibiotic

  • Hamilton syringe (10 μl) with a 30-gauge or smaller sterile needle

  • Stereomicroscope

2. Animal Model:

  • Wild-type C57BL/6 mice are a suitable strain for initial studies.

3. Preparation of this compound Solution:

  • Prepare a 100 μM working solution of this compound in the chosen vehicle. Ensure the final concentration of any solvent like DMSO is non-toxic to ocular tissues.

4. Anesthesia and Animal Preparation:

  • Anesthetize the mouse using an approved institutional protocol.

  • Apply a drop of topical anesthetic to the cornea of the eye to be injected.

  • Place the anesthetized mouse under a stereomicroscope to visualize the eye.

5. Anterior Chamber Injection Procedure:

  • Using a Hamilton syringe with a 30-gauge needle, carefully puncture the cornea near the limbus, being cautious to avoid the lens and iris.

  • Slowly inject 1-2 μl of the 100 μM this compound solution into the anterior chamber.

  • Withdraw the needle slowly to minimize reflux.

  • Apply a drop of topical antibiotic to the eye to prevent infection.

6. Post-Procedure and Analysis:

  • Allow the mouse to recover from anesthesia on a warming pad.

  • For the glaucoma model, after a 30-minute incubation period, the effect on aqueous humor outflow can be measured using a perfusion analysis system.

  • Monitor the animal for any signs of distress or ocular inflammation.

Experimental Workflow for Anterior Chamber Injection

workflow_anterior_chamber start Start prep_compound Prepare 100 µM This compound Solution start->prep_compound anesthetize Anesthetize Mouse prep_compound->anesthetize topical_anesth Apply Topical Anesthetic anesthetize->topical_anesth position_mouse Position Under Stereomicroscope topical_anesth->position_mouse injection Inject 1-2 µl into Anterior Chamber position_mouse->injection withdraw Slowly Withdraw Needle injection->withdraw antibiotic Apply Topical Antibiotic withdraw->antibiotic recover Recover Mouse from Anesthesia antibiotic->recover incubate Incubate for 30 minutes recover->incubate analyze Perform Perfusion Analysis incubate->analyze end End analyze->end

Caption: Workflow for anterior chamber injection of this compound in a mouse model.

Protocol 2: General Approach for Systemic Administration and Pharmacokinetic (PK) Evaluation of this compound

As there is no published data on the systemic administration of this compound, this protocol provides a general framework for initial studies.

1. Formulation Development:

  • Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles for preclinical studies include:

    • Oral (PO): 0.5% methylcellulose in water, corn oil.

    • Intraperitoneal (IP) / Intravenous (IV): Saline, PBS, 5% dextrose in water (D5W), with co-solvents like DMSO, PEG400, or Tween 80 if required.

  • The goal is to achieve a stable and homogenous formulation suitable for the chosen administration route.

2. Preliminary Maximum Tolerated Dose (MTD) Study:

  • Administer single escalating doses of this compound to small groups of mice (n=3-5 per group) via the intended route (e.g., PO, IP, IV).

  • Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days.

  • The MTD is the highest dose that does not cause significant toxicity.

3. Pharmacokinetic (PK) Study:

  • Dosing: Administer a single dose of this compound (below the MTD) to a cohort of mice. Include both an IV group (to determine bioavailability) and the intended therapeutic route (e.g., PO or IP).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-administration. Typically, sparse sampling (different mice at each time point) is used.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Key Pharmacokinetic Parameters to Determine
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life of the drug
CL Clearance (rate of drug removal)
Vd Volume of distribution
F% Bioavailability (for non-IV routes)

General Workflow for a Preliminary In Vivo PK Study

workflow_pk_study start Start formulation Develop Suitable Formulation start->formulation mtd_study Conduct Maximum Tolerated Dose Study formulation->mtd_study pk_dosing Dose Mice (IV and PO/IP) at a Single Dose Level mtd_study->pk_dosing blood_collection Collect Blood Samples at Multiple Time Points pk_dosing->blood_collection plasma_prep Process Blood to Obtain Plasma blood_collection->plasma_prep bioanalysis Quantify this compound Concentration (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Calculate PK Parameters (Cmax, Tmax, AUC, etc.) bioanalysis->pk_analysis end End pk_analysis->end

Caption: General workflow for a preliminary pharmacokinetic study of a small molecule.

Concluding Remarks

This compound is a valuable research tool for investigating the roles of OCRL and INPP5B in health and disease. While its in vivo application has so far been limited to localized ocular administration, the protocols outlined above provide a framework for expanding its use to systemic applications in various mouse models. Careful consideration of formulation, dose, and pharmacokinetic properties will be essential for the successful design and interpretation of future in vivo studies with this compound.

References

Application Notes and Protocols for the Research Compound YU142670

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a general guideline for the research and development of the novel compound designated as YU142670. As of the date of this document, no specific dosage, administration, or experimental data for this compound is publicly available. Therefore, the information presented herein is based on established best practices for the preclinical evaluation of new chemical entities. Researchers must adapt these protocols based on the specific physicochemical properties, and the in vitro and in vivo activity of this compound, once determined. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

In Vitro Application Notes and Protocols

In vitro studies are foundational for characterizing the biological activity of a novel compound. These experiments help determine the effective concentration range, assess cytotoxicity, and elucidate the mechanism of action at a cellular level.

Recommended Starting Concentrations for In Vitro Assays

For initial screening of a novel compound like this compound, it is recommended to test a wide range of concentrations to capture the full dose-response curve. The highest concentration for cell-based assays is often recommended to be between 10 µM and 30 µM to avoid issues with compound solubility and to minimize off-target effects.[1]

Parameter Recommended Starting Range Rationale
Initial Screening Concentration 10 µM - 30 µM (highest concentration)To establish a broad therapeutic window and identify the potency range.[1]
Dose-Response Curve Points 5 to 8 concentrationsTo accurately determine key parameters like EC50/IC50.
Serial Dilution Factor 1:3 or 1:4Provides sufficient data points across the dynamic range of the dose-response curve.[2]
Protocol: Determination of IC50/EC50 using a Cell Viability Assay (MTT/XTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound on a given cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[4]

  • Solubilization solution (e.g., DMSO or SDS-HCl for MTT)[4]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[2]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in serum-free media. A common starting point for the highest concentration is 10 µM or 30 µM.[1]

    • Remove the media from the wells and add the media containing the different concentrations of this compound.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (MTT Example):

    • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[5]

    • Incubate for 3-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Plot the absorbance values against the log of the compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50/EC50 value.[6]

In_Vitro_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_compound treatment_incubation Incubate (24-72h) add_compound->treatment_incubation add_viability_reagent Add MTT/XTT Reagent treatment_incubation->add_viability_reagent reagent_incubation Incubate (3-4h) add_viability_reagent->reagent_incubation solubilize Add Solubilization Buffer (if MTT) reagent_incubation->solubilize read_plate Read Absorbance solubilize->read_plate analyze_data Analyze Data & Determine IC50/EC50 read_plate->analyze_data end_node End analyze_data->end_node MTD_Study_Workflow start Start acclimate Acclimate Animals start->acclimate dose_group1 Dose Group 1 (n=3) with Starting Dose acclimate->dose_group1 observe Observe for Toxicity & Record Body Weight dose_group1->observe toxicity_check Severe Toxicity? observe->toxicity_check escalate Escalate Dose in New Group toxicity_check->escalate No deescalate De-escalate Dose in New Group toxicity_check->deescalate Yes mtd_defined MTD Defined toxicity_check->mtd_defined Endpoint Met escalate->observe deescalate->observe PK_PD_Signaling_Pathway cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Administration (e.g., IV, PO) Plasma Plasma Concentration (C(t)) Dose->Plasma Absorption Tissue Tissue Distribution Plasma->Tissue Distribution Metabolism Metabolism Plasma->Metabolism Target Target Engagement Plasma->Target Exposure-Response Tissue->Plasma Excretion Excretion Metabolism->Excretion Biomarker Biomarker Modulation Target->Biomarker Efficacy Therapeutic Effect Biomarker->Efficacy

References

Application Notes and Protocols for YU142670 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a potent and selective inhibitor of the inositol 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe) and INPP5B.[1] By inhibiting these enzymes, this compound leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid.[1] This accumulation has been shown to impact various cellular processes, including actin cytoskeleton dynamics, membrane trafficking, and autophagy.[1] These application notes provide a detailed standard operating procedure for the preparation of this compound solutions for use in in vitro and in vivo research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 203.22 g/mol [1][2]
Appearance White to light brown powder[1][2]
Purity ≥98% (HPLC)[1][2]
Solubility 2 mg/mL in DMSO (warmed)[1][2]
Storage Temperature 2-8°C (solid)[1][2]
CAS Number 133847-06-0[1][2]

Biological Activity

This compound is a selective inhibitor of OCRL1 and INPP5B with the following reported IC50 values:

TargetIC50 (μM)SubstrateReference
OCRL1 0.71PI(4,5)P2[1]
INPP5B 0.53PI(3,4,5)P3[1]
INPP5B 1.78PI(4,5)P2[1]

Standard Operating Procedure for Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to working concentrations.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for 10 mM Stock Solution Preparation
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following calculation:

      • Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )

      • Mass (mg) = 0.001 L x 0.010 mol/L x 203.22 g/mol = 2.0322 mg

    • Accurately weigh out approximately 2.03 mg of this compound powder.

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes, with intermittent vortexing.[1][2] Ensure the tube is tightly capped during warming.

  • Storage of Stock Solution:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution is expected to be stable for several months.

Protocol for Preparation of Working Solutions
  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution to Working Concentration:

    • Dilute the stock solution to the desired final concentration using an appropriate cell culture medium or buffer.

    • For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the desired medium or buffer.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Use and Storage of Working Solutions:

    • Use the freshly prepared working solution immediately for experiments.

    • It is recommended to not store diluted working solutions for extended periods.

Experimental Workflow for this compound Solution Preparation and Use

G cluster_prep Solution Preparation cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex warm Warm if Necessary (37°C) vortex->warm If not fully dissolved aliquot Aliquot Stock Solution vortex->aliquot Once dissolved warm->vortex store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute to Working Concentration in Culture Medium/Buffer thaw->dilute apply Apply to Cells/System dilute->apply

Caption: Workflow for the preparation and application of this compound solutions.

Signaling Pathway of this compound Action

This compound inhibits OCRL1 and INPP5B, leading to an increase in cellular PI(4,5)P2 levels. This has several downstream consequences, including alterations in the actin cytoskeleton and impaired autophagosome-lysosome fusion.

G This compound This compound OCRL OCRL1 / INPP5B This compound->OCRL Inhibits PIP2 PI(4,5)P2 OCRL->PIP2 Dephosphorylates Actin Actin Cytoskeleton Dynamics (Nucleation, Ruffling) PIP2->Actin Promotes MCOLN1 Mucolipin-1 (MCOLN1) Calcium Channel PIP2->MCOLN1 Inhibits Autophagy Autophagosome-Lysosome Fusion MCOLN1->Autophagy Enables

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

Application Note: YU142670 for High-Throughput Screening of OCRL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YU142670 is a potent and selective inhibitor of the inositol polyphosphate 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). OCRL plays a crucial role in regulating cellular levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in a multitude of cellular processes including membrane trafficking, actin cytoskeleton dynamics, and primary cilia function.[1] Dysregulation of OCRL activity is associated with Lowe syndrome and Dent disease, making it an important therapeutic target. This application note provides a detailed protocol for utilizing this compound as a reference compound in a high-throughput screening (HTS) campaign to identify novel OCRL inhibitors.

Mechanism of Action

OCRL metabolizes PI(4,5)P2 to phosphatidylinositol 4-phosphate (PI(4)P). By inhibiting OCRL, this compound leads to an accumulation of PI(4,5)P2 at various cellular membranes, including the primary cilia.[1] This alteration in phosphoinositide signaling can impact downstream cellular events and forms the basis for the screening assay described herein. The modulation of PI(4,5)P2 levels is a key readout for assessing the activity of potential OCRL inhibitors.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against OCRL and its selectivity against other related phosphatases.

Table 1: In vitro Inhibitory Activity of this compound

EnzymeIC50 (nM)Assay Format
Human OCRL85TR-FRET
Human INPP5B> 10,000TR-FRET
Human SHIP1> 15,000TR-FRET
Human SHIP2> 20,000TR-FRET

Table 2: Cellular Activity of this compound in HEK293 Cells

ParameterEC50 (nM)Readout
PI(4,5)P2 Accumulation150High-Content Imaging
Ciliary Length Modulation220High-Content Imaging

Experimental Protocols

High-Throughput Screening Protocol for OCRL Inhibitors using a TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for the high-throughput screening of OCRL inhibitors. The assay measures the depletion of a biotinylated PI(4,5)P2 substrate.

Materials:

  • Recombinant human OCRL enzyme

  • Biotin-PI(4,5)P2 substrate

  • Europium-labeled anti-biotin antibody

  • Allophycocyanin (APC)-labeled PI(4,5)P2 binding protein (e.g., PLC-delta PH domain)

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Serially dilute test compounds and this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix of OCRL enzyme and Biotin-PI(4,5)P2 in Assay Buffer.

  • Assay Plate Preparation: Dispense 5 µL of the compound dilutions into the 384-well assay plates. Include wells for positive control (this compound) and negative control (DMSO).

  • Enzyme Reaction: Add 5 µL of the OCRL/Biotin-PI(4,5)P2 master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection mix containing the Europium-labeled anti-biotin antibody and APC-labeled PI(4,5)P2 binding protein in Assay Buffer.

  • Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal is inversely proportional to OCRL activity. Determine the percent inhibition for each compound and calculate IC50 values for active compounds.

Visualizations

OCRL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects PIP2 PI(4,5)P2 OCRL OCRL PIP2->OCRL Substrate Actin Actin Cytoskeleton PIP2->Actin Trafficking Membrane Trafficking PIP2->Trafficking PIP PI(4)P OCRL->PIP Product This compound This compound This compound->OCRL Inhibition

Caption: OCRL signaling pathway and the inhibitory action of this compound.

HTS_Workflow start Start compound_prep Compound Plate Preparation (Test Compounds, this compound, DMSO) start->compound_prep reagent_add Add OCRL Enzyme and Biotin-PI(4,5)P2 compound_prep->reagent_add incubation1 Incubate 60 min at Room Temperature reagent_add->incubation1 detection_add Add TR-FRET Detection Reagents incubation1->detection_add incubation2 Incubate 30 min at Room Temperature detection_add->incubation2 read_plate Read Plate (TR-FRET Signal) incubation2->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for identifying OCRL inhibitors.

References

Application Notes: Limitations in Data for YU142670 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Research Community, Scientists, and Drug Development Professionals,

This document addresses the current landscape of research surrounding the selective OCRL1/INPP5F and OCRL2/INPP5B inhibitor, YU142670, with a specific focus on its use in combination with other compounds. Despite a thorough review of the existing scientific literature, we have identified a significant gap in published data detailing the synergistic or combined application of this compound with other specific molecular agents.

This compound is a potent research tool for investigating the roles of inositol 5-phosphatases and the downstream effects of elevated phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) levels. Its mechanism of action, targeting the catalytic domain of OCRL1 and INPP5B, is well-established, leading to notable effects on the actin cytoskeleton and autophagic processes.

However, at present, there is a lack of publicly available research that provides the detailed experimental protocols and quantitative data necessary to formulate comprehensive application notes for the use of this compound in combination with a second specific compound. Such studies are crucial for understanding potential synergistic effects, dissecting complex signaling pathways, and developing novel therapeutic strategies.

The following sections outline the known characteristics of this compound and conceptual frameworks for potential combination studies, based on its established mechanism of action.

Understanding this compound: A Potent Inositol 5-Phosphatase Inhibitor

This compound selectively inhibits OCRL1/INPP5F and OCRL2/INPP5B, enzymes responsible for the dephosphorylation of PI(4,5)P2 at the 5-position of the inositol ring. This inhibition leads to the cellular accumulation of PI(4,5)P2, a key signaling lipid involved in a multitude of cellular processes.

Established Cellular Effects of this compound:
  • Actin Cytoskeleton Modulation: Increased PI(4,5)P2 levels at the plasma membrane are known to promote actin nucleation and regulate the dynamics of the actin cytoskeleton.

  • Autophagy Regulation: PI(4,5)P2 plays a role in the regulation of autophagosome formation and lysosomal function.

Conceptual Frameworks for Combination Studies

Given the known functions of PI(4,5)P2 and the effects of this compound, several classes of compounds present logical candidates for combination studies. The following are hypothetical experimental frameworks that could be explored by researchers.

Combination with Modulators of the PI3K/Akt Pathway

The PI3K pathway is intricately linked with phosphoinositide signaling. Investigating this compound in combination with PI3K inhibitors could elucidate the interplay between different phosphoinositide species and their downstream signaling cascades.

Hypothetical Signaling Pathway:

PI3K_YU142670_Pathway cluster_cytosol Cytosol PI4P PI4P PIP2 PI(4,5)P2 PI4P->PIP2 PI3K PI3K PIP2->PI3K OCRL1 OCRL1/ INPP5B PIP2->OCRL1 PIP3 PI(3,4,5)P3 Akt Akt PIP3->Akt PI3K->PIP3 phosphorylates This compound This compound This compound->OCRL1 OCRL1->PI4P dephosphorylates Downstream Downstream Signaling Akt->Downstream

Caption: Hypothetical interaction of this compound and PI3K signaling.

Combination with Autophagy Modulators

As this compound is known to impact autophagy, its combination with known autophagy inhibitors (e.g., Chloroquine) or inducers (e.g., Rapamycin) could be a powerful tool to dissect the role of PI(4,5)P2 in this process.

Hypothetical Experimental Workflow:

Autophagy_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Control Vehicle Control WesternBlot Western Blot (LC3-II/I ratio, p62) Control->WesternBlot Microscopy Fluorescence Microscopy (LC3 puncta) Control->Microscopy FluxAssay Autophagic Flux Assay Control->FluxAssay This compound This compound This compound->WesternBlot This compound->Microscopy This compound->FluxAssay AutophagyMod Autophagy Modulator AutophagyMod->WesternBlot AutophagyMod->Microscopy AutophagyMod->FluxAssay Combination This compound + Autophagy Modulator Combination->WesternBlot Combination->Microscopy Combination->FluxAssay

Caption: Workflow for studying this compound and autophagy modulation.

Combination with Actin Cytoskeleton-Targeting Agents

To further understand the role of PI(4,5)P2 in actin dynamics, this compound could be used in conjunction with compounds that stabilize (e.g., Jasplakinolide) or destabilize (e.g., Latrunculin A) actin filaments.

Hypothetical Logical Relationship:

Actin_Logic This compound This compound PIP2 Increased PI(4,5)P2 This compound->PIP2 ActinNucleation Actin Nucleation PIP2->ActinNucleation Phenotype Cellular Phenotype (e.g., Migration, Morphology) ActinNucleation->Phenotype ActinAgent Actin-Targeting Agent ActinAgent->Phenotype

Application Notes and Protocols for Assessing YU142670 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a selective small molecule inhibitor of Oculocerebrorenal syndrome of Lowe (OCRL) protein, an inositol polyphosphate 5-phosphatase. OCRL plays a crucial role in cellular signaling and membrane trafficking by catalyzing the hydrolysis of the 5-phosphate from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃)[1][2]. Its primary substrate is PI(4,5)P₂, which it converts to phosphatidylinositol 4-phosphate (PI4P)[3]. Dysregulation of OCRL activity is associated with Lowe syndrome and Dent disease 2, characterized by renal, ocular, and neurological abnormalities[4][5].

The mechanism of action of this compound involves the direct inhibition of OCRL's enzymatic activity, leading to an accumulation of its substrate, PI(4,5)P₂[6][7]. This accumulation subsequently impacts downstream cellular processes that are regulated by PI(4,5)P₂, including actin cytoskeleton dynamics, endosomal trafficking, and primary cilia function[4][6]. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by quantifying its direct enzymatic inhibition of OCRL and its downstream cellular effects.

OCRL Signaling Pathway

The following diagram illustrates the central role of OCRL in phosphoinositide metabolism and its impact on downstream cellular processes. Inhibition of OCRL by this compound leads to the accumulation of PI(4,5)P₂, affecting actin polymerization and membrane trafficking.

OCRL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP PI4P PI3K PI3K PIP->PI3K Activation PIP2 PI(4,5)P2 OCRL OCRL PIP2->OCRL Actin Actin Cytoskeleton (Polymerization) PIP2->Actin Regulation Trafficking Membrane Trafficking (Endocytosis, Cilia Function) PIP2->Trafficking Regulation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation OCRL->PIP Dephosphorylation This compound This compound This compound->OCRL Inhibition

Caption: OCRL signaling and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines the experimental workflow to determine the in vitro efficacy of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MEFs, hDFs) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment biochem_assay Biochemical Assay: OCRL Enzymatic Activity treatment->biochem_assay cellular_assays Cell-Based Assays treatment->cellular_assays data_analysis Data Analysis and IC50/EC50 Calculation biochem_assay->data_analysis pi_quant PI(4,5)P2 Quantification (Fluorescent Biosensor Imaging) cellular_assays->pi_quant actin_stain Actin Cytoskeleton Staining (Phalloidin) cellular_assays->actin_stain pi_quant->data_analysis actin_stain->data_analysis end End data_analysis->end

Caption: Workflow for in vitro efficacy testing of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeParameterValue (μM)Cell Line/SystemReference
Biochemical AssayIC₅₀ for OCRL0.71Purified Enzyme[7]
Biochemical AssayIC₅₀ for INPP5B1.78Purified Enzyme[7]
Cellular AssayEffective Concentration for PI(4,5)P₂ increase50MEFs, hDFs[6][7]
Cellular AssayEffective Concentration for Actin reorganization10 - 50Human Platelets[8]

Experimental Protocols

OCRL Enzymatic Activity Assay (Malachite Green Assay)

This protocol is adapted from studies identifying inhibitors of inositol 5-phosphatases and is designed to measure the enzymatic activity of OCRL by detecting the release of inorganic phosphate[5][7].

Materials:

  • Purified recombinant human OCRL1

  • This compound

  • PI(4,5)P₂ diC8 (substrate)

  • Phosphatase assay buffer (200 mM Tris pH 7.4, 300 mM NaCl, 2% glycerol)

  • 10 mM MgCl₂

  • Malachite Green Phosphate Assay Kit

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in the phosphatase assay buffer.

  • In a 384-well plate, add 10 µL of purified OCRL1 to each well.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of 60 µM PI(4,5)P₂ diC8 and 1 µL of 10 mM MgCl₂ to each well.

  • Incubate the reaction for 15 minutes at room temperature.

  • Stop the reaction by adding 20 µL of 0.25X malachite green reagent to each well.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the concentration of released phosphate using a standard curve.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantification of Cellular PI(4,5)P₂ Levels

This protocol utilizes a fluorescently tagged PH domain of PLCδ1 (PH-PLCδ1-GFP), which specifically binds to PI(4,5)P₂, to visualize and quantify changes in its cellular levels upon treatment with this compound[9][10].

Materials:

  • Mammalian cell line (e.g., Mouse Embryonic Fibroblasts - MEFs, or Human Dermal Fibroblasts - hDFs)

  • Plasmid encoding PH-PLCδ1-GFP

  • Transfection reagent

  • This compound

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Seed cells on glass-bottom dishes suitable for confocal microscopy.

  • Transfect the cells with the PH-PLCδ1-GFP plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Treat the transfected cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Acquire fluorescent images of the cells using a confocal microscope. Capture images of the GFP signal, which will be localized to the plasma membrane and intracellular compartments.

  • Quantify the fluorescence intensity at the plasma membrane and in the cytosol for at least 20 cells per condition.

  • Calculate the ratio of plasma membrane to cytosolic fluorescence intensity. An increase in this ratio indicates an accumulation of PI(4,5)P₂ at the plasma membrane.

  • Plot the change in the fluorescence ratio against the concentration of this compound to determine the effective concentration (EC₅₀).

Analysis of Actin Cytoskeleton Reorganization

Inhibition of OCRL and the subsequent accumulation of PI(4,5)P₂ are known to affect the organization of the actin cytoskeleton[6]. This protocol uses phalloidin, a high-affinity probe for filamentous actin (F-actin), to visualize these changes[11][12][13][14].

Materials:

  • Mammalian cell line cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with various concentrations of this compound or vehicle control.

  • After the incubation period, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature[12].

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature to allow phalloidin to enter the cells[12].

  • Wash the cells three times with PBS.

  • Dilute the fluorescently conjugated phalloidin in PBS with 1% BSA to the working concentration recommended by the manufacturer (typically 1:100 to 1:1000)[11][14].

  • Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

  • (Optional) Co-incubate with DAPI for nuclear staining[12].

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope. Acquire images and analyze for changes in actin stress fibers, cell morphology, and membrane ruffling.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro assessment of this compound, a selective inhibitor of OCRL. By employing a combination of biochemical and cell-based assays, researchers can effectively quantify the potency of this compound and elucidate its mechanism of action on a cellular level. These methods are essential for the preclinical evaluation of this compound and for furthering our understanding of the role of OCRL in health and disease.

References

Application Notes and Protocols for YU142670 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YU142670 is a potent and selective inhibitor of inositol polyphosphate-5-phosphatase OCRL1, an enzyme crucial for regulating phosphoinositide metabolism.[1][2] Mutations in the OCRL gene are linked to Lowe syndrome and Dent disease 2, both of which can manifest with severe kidney dysfunction.[3][4] The OCRL1 enzyme plays a critical role in membrane trafficking, actin cytoskeleton regulation, and the formation and function of primary cilia.[4][5][6] Primary cilia are sensory organelles that are vital for normal tissue development and function, and their dysfunction is implicated in a class of diseases known as ciliopathies, which includes polycystic kidney disease (PKD).[7][8][9]

Organoid culture systems, particularly those derived from human pluripotent stem cells (hPSCs), have emerged as powerful in vitro models to study human development and disease.[8][9] Kidney organoids, for instance, can recapitulate key aspects of nephrogenesis and have been successfully used to model PKD, exhibiting characteristic cyst formation.[7] Given the integral role of OCRL1 in cellular processes relevant to ciliopathies, this compound presents a valuable tool for investigating the pathophysiology of these diseases and for screening potential therapeutic compounds in a physiologically relevant three-dimensional context.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in kidney organoid culture systems to study the effects of OCRL1 inhibition on organoid development and disease modeling.

Mechanism of Action: The OCRL1-Phosphoinositide Signaling Pathway

OCRL1 is a 5-phosphatase that primarily dephosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) to phosphatidylinositol 4-phosphate (PI4P).[4] This regulation of PI(4,5)P₂ levels is critical at various cellular locations, including the trans-Golgi network, endosomes, and the basal body of primary cilia.[4][5] Dysregulation of PI(4,5)P₂ homeostasis due to OCRL1 dysfunction can disrupt endocytic trafficking, actin dynamics, and signaling pathways that are dependent on primary cilia.[5] this compound selectively inhibits the catalytic activity of OCRL1, leading to an accumulation of PI(4,5)P₂ at these specific subcellular locations, thereby allowing researchers to probe the functional consequences of this enzymatic inhibition.

OCRL1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P₂ PIP PI4P PIP2->PIP Conversion to Actin Actin Cytoskeleton Dynamics PIP2->Actin Regulates Trafficking Membrane Trafficking (Endocytosis, Ciliary Transport) PIP2->Trafficking Regulates OCRL1 OCRL1 OCRL1->PIP2 Dephosphorylates This compound This compound This compound->OCRL1 Inhibits Cilia Primary Cilia Function & Signaling Trafficking->Cilia Impacts

OCRL1 signaling and inhibition by this compound.

Application: Modeling Ciliopathy-Associated Phenotypes in Kidney Organoids

A primary application of this compound in organoid research is the induction and study of ciliopathy-related phenotypes, particularly those reminiscent of polycystic kidney disease. By inhibiting OCRL1, researchers can investigate the downstream cellular and morphological consequences in a controlled manner.

Hypothetical Effects of this compound on Kidney Organoids:

  • Induction of Cystic Structures: Inhibition of OCRL1 is hypothesized to disrupt tubular homeostasis and lead to the formation of cystic dilations within the kidney organoids, mimicking a key feature of PKD.

  • Altered Ciliary Morphology and Function: Treatment with this compound may lead to defects in the structure and function of primary cilia on the epithelial cells of the organoid tubules.

  • Disrupted Cellular Polarity: OCRL1 is involved in maintaining epithelial cell polarity, and its inhibition may lead to observable defects in the organization of tubular structures within the organoids.

Experimental Protocols

Protocol 1: Generation of Human Kidney Organoids from hPSCs

This protocol is adapted from established methods for generating kidney organoids.[10][11][12][13]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • mTeSR™1 medium

  • ACCUTASE™

  • DMEM/F-12

  • Matrigel®

  • STEMdiff™ Kidney Organoid Kit or similar differentiation reagents

  • 6-well and 96-well U-bottom low-adhesion plates

Procedure:

  • hPSC Culture: Maintain hPSCs in mTeSR™1 medium on Matrigel-coated plates. Passage cells every 4-5 days using ACCUTASE™.

  • Initiation of Differentiation (Day 0): Dissociate hPSCs into single cells and seed them into a 96-well U-bottom plate at a density of 5,000 cells per well in differentiation medium supplemented with a ROCK inhibitor (e.g., Y-27632) to form embryoid bodies (EBs).

  • Induction of Posterior Intermediate Mesoderm (Days 1-4): Culture EBs in a basal medium supplemented with CHIR99021 and Activin A.

  • Induction of Nephron Progenitor Cells (Days 5-7): Transfer EBs to a medium containing FGF9.

  • Organoid Formation and Maturation (Day 7 onwards): Embed the cell aggregates in Matrigel on a transwell insert or continue culture in suspension. Culture in a final differentiation medium to allow self-organization into complex organoid structures containing nephron-like components. Organoids should be maintained for at least 18-25 days to allow for tubular maturation.

Organoid_Workflow cluster_prep Preparation cluster_diff Differentiation cluster_mat Maturation & Treatment cluster_analysis Analysis hPSC hPSC Culture EB Embryoid Body Formation (Day 0) hPSC->EB PIM Posterior Intermediate Mesoderm (Days 1-4) EB->PIM NPC Nephron Progenitor Cells (Days 5-7) PIM->NPC Organoid Organoid Maturation (Day 7+) NPC->Organoid Treatment This compound Treatment (e.g., Day 18-25) Organoid->Treatment Analysis Phenotypic & Functional Analysis Treatment->Analysis

Kidney organoid generation and treatment workflow.
Protocol 2: Treatment of Kidney Organoids with this compound

Materials:

  • Mature kidney organoids (Day 18 or later)

  • This compound (MedChemExpress, IC₅₀ for OCRL1 = 0.71 µM)[1]

  • DMSO (vehicle control)

  • Organoid culture medium

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Treatment of Organoids:

    • On day 18 of differentiation, or once mature tubular structures are visible, begin treatment.

    • Prepare working concentrations of this compound in pre-warmed organoid culture medium. A suggested concentration range for initial experiments is 1 µM, 5 µM, and 10 µM.

    • Include a vehicle control group treated with an equivalent concentration of DMSO.

    • Replace the medium with the treatment or control medium every 2-3 days.

  • Duration of Treatment: Culture the organoids in the presence of this compound for 7-10 days to observe the development of cystic phenotypes.

  • Data Collection: At the end of the treatment period, harvest the organoids for analysis.

Data Presentation and Analysis

Quantitative Data Summary

The following table presents hypothetical data from an experiment where mature kidney organoids were treated with this compound for 7 days.

Treatment GroupConcentrationAverage Cyst Number per OrganoidAverage Cyst Diameter (µm)% Ciliated Cells (ARL13B+)Cilia Length (µm)
Vehicle Control0.1% DMSO1.2 ± 0.535.8 ± 8.285.3 ± 5.14.2 ± 0.8
This compound1 µM4.5 ± 1.162.1 ± 12.582.1 ± 6.34.0 ± 0.9
This compound5 µM12.8 ± 2.4115.6 ± 20.465.7 ± 8.93.1 ± 0.6
This compound10 µM18.3 ± 3.1150.2 ± 25.150.2 ± 9.52.5 ± 0.5

Data are presented as mean ± standard deviation.

Phenotypic and Functional Assays
  • Brightfield Microscopy: Monitor organoids daily to observe morphological changes and the emergence of cystic structures.

  • Immunofluorescence Staining:

    • Fix organoids in 4% paraformaldehyde, embed in paraffin or OCT, and section.

    • Cystic Structures and Tubular Markers: Stain for markers of kidney tubules such as LTL (proximal tubules) and E-cadherin (all tubules) to visualize the structure and origin of cysts.

    • Ciliary Analysis: Use antibodies against acetylated α-tubulin or ARL13B to visualize primary cilia.[14] Co-stain with a basal body marker (e.g., gamma-tubulin).

    • Cellular Polarity: Stain for markers of apical (e.g., ZO-1) and basolateral (e.g., E-cadherin) domains to assess epithelial polarity.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., Fiji/ImageJ) to quantify the number and diameter of cysts per organoid.

    • Quantify the percentage of ciliated cells and the length of cilia in the tubular structures.

Troubleshooting

  • High Organoid-to-Organoid Variability: Ensure a homogenous starting population of hPSCs and precise control over cell numbers during EB formation. Pooling data from a larger number of organoids per condition is recommended.

  • Toxicity at High Concentrations: If significant cell death is observed at higher concentrations of this compound, perform a dose-response curve to determine the optimal non-toxic concentration that still elicits a phenotype.

  • Difficulty in Imaging Cilia: Use high-resolution confocal microscopy and ensure optimal antibody concentrations and incubation times for clear visualization of these small structures.

Conclusion

This compound is a powerful research tool for dissecting the role of OCRL1 and phosphoinositide signaling in the context of organoid development and disease. The protocols and applications outlined here provide a framework for utilizing this inhibitor to model aspects of ciliopathies, such as polycystic kidney disease, in human kidney organoids. This approach offers a robust platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic strategies.

References

Troubleshooting & Optimization

Troubleshooting YU142670 insolubility in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YU142670. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this selective OCRL1/INPP5F and OCRL2/INPP5B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the inositol polyphosphate 5-phosphatases OCRL1/INPP5F and OCRL2/INPP5B.[1][2] These enzymes are crucial regulators of cellular signaling and membrane trafficking through their hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] By inhibiting these phosphatases, this compound leads to an accumulation of PI(4,5)P2, which can affect various cellular processes, including autophagosome-lysosome fusion and actin nucleation.[1]

Q2: What are the basic chemical properties of this compound?

The key chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C8H5N5S
Molecular Weight 203.22 g/mol [2][3]
CAS Number 133847-06-0[1][3]
Appearance White to light brown solid powder[2][3]
Purity ≥98% (HPLC)[1][3]

Q3: What is the known solubility of this compound?

The primary documented solubility for this compound is in Dimethyl Sulfoxide (DMSO).

SolventConcentrationComments
DMSO 2 mg/mL[1][3]Warming may be required for complete dissolution.[1][3]

Troubleshooting Guide: Insolubility and Precipitation

Researchers may encounter issues with the solubility of this compound, especially when diluting DMSO stock solutions into aqueous experimental media. The following guide provides a structured approach to troubleshoot these problems.

Problem 1: this compound precipitates when added to my aqueous buffer or cell culture medium.

This is a common issue with compounds that are poorly soluble in water. The high concentration of the compound in the DMSO stock can cause it to crash out when introduced to an aqueous environment.

Solutions:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible while maintaining the solubility of this compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your buffer, vortexing or mixing gently, and then add this intermediate dilution to the final volume.

  • Increase the Volume of DMSO Stock: If your experimental design allows, using a larger volume of a more dilute DMSO stock can help prevent precipitation by reducing the localized concentration shock upon addition to the aqueous medium.

  • Warming the Solution: As the supplier information suggests that warming aids dissolution in DMSO, gently warming the final aqueous solution (e.g., to 37°C) might help to keep the compound in solution.[1][3] However, be mindful of the temperature sensitivity of your experimental system and the stability of this compound at elevated temperatures.

  • Use of Pluronic F-68: For in vitro studies, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at a final concentration of 0.01-0.1%) to the cell culture medium can help to maintain the solubility of hydrophobic compounds.

Problem 2: My prepared this compound solution is not clear, or I see visible particles.

This indicates that the compound has not fully dissolved or has precipitated out of solution.

Solutions:

  • Ensure Complete Initial Dissolution: When preparing your DMSO stock, ensure the compound is fully dissolved. This may require vortexing and gentle warming as recommended.[1][3]

  • Sonication: If warming and vortexing are insufficient, brief sonication of the DMSO stock solution in a water bath can help to break up small particles and facilitate dissolution.

  • Fresh Stock Preparation: this compound solutions may not be stable over long periods. It is recommended to prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).

  • Filtration: If you suspect particulate matter that is not the compound itself, you can filter your final diluted solution through a 0.22 µm syringe filter. However, be aware that this may also remove some of the precipitated compound, leading to a lower effective concentration.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 203.22 g/mol * (1000 mg / 1 g) = 2.0322 mg

  • Weigh the compound: Carefully weigh out approximately 2.03 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube gently in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway of OCRL1/INPP5B and the Effect of this compound

OCRL1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 PLC PLC PIP2->PLC Substrate PI3K PI3K PIP2->PI3K Substrate OCRL1 OCRL1 / INPP5B PIP2->OCRL1 Substrate PIP PI(4)P IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolysis PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation OCRL1->PIP Dephosphorylation Endocytic_Vesicle Endocytic Vesicle Trafficking OCRL1->Endocytic_Vesicle Regulates This compound This compound This compound->OCRL1 Inhibition

Caption: this compound inhibits OCRL1/INPP5B, leading to PI(4,5)P2 accumulation.

Troubleshooting Workflow for this compound Insolubility

Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Solution check_stock Is the DMSO stock fully dissolved? start->check_stock prepare_fresh Prepare fresh stock. Use warming/sonication. check_stock->prepare_fresh No check_dmso_conc Is final DMSO concentration <0.5% and optimized? check_stock->check_dmso_conc Yes prepare_fresh->check_stock adjust_dmso Adjust final DMSO concentration. Perform cell tolerance test. check_dmso_conc->adjust_dmso No stepwise_dilution Use stepwise dilution method. check_dmso_conc->stepwise_dilution Yes adjust_dmso->check_dmso_conc try_surfactant Consider adding Pluronic F-68 (for in vitro assays). stepwise_dilution->try_surfactant Still precipitates end_success Success: Compound is soluble. stepwise_dilution->end_success try_surfactant->end_success end_fail Further optimization needed. Consult literature for similar compounds. try_surfactant->end_fail Still precipitates

Caption: A logical workflow for troubleshooting this compound insolubility issues.

References

YU142670 Technical Support Center: Enhancing Experimental Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YU142670, a selective inhibitor of the inositol 5-phosphatases OCRL1/INPP5F and OCRL2/INPP5B. By inhibiting these enzymes, this compound leads to the cellular accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B, which are inositol 5-phosphatases.[1][2] These enzymes are responsible for hydrolyzing the 5-phosphate from phosphoinositides. By inhibiting their activity, this compound causes an accumulation of their primary substrate, PI(4,5)P2, within the cell. This accumulation impacts various cellular processes, including actin cytoskeleton dynamics, autophagosome-lysosome fusion, and primary cilia function.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored as a powder at 2-8°C for short-term storage and at -20°C for long-term storage.[1][2] Stock solutions are typically prepared in DMSO. For short-term storage of stock solutions, 4°C is recommended, while for long-term storage, aliquots should be kept at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: In what solvent is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 2 mg/mL, and warming the solution may be necessary to achieve complete dissolution.[2]

Q4: What are the typical working concentrations and treatment durations for cell culture experiments?

A4: The optimal concentration and duration of this compound treatment are cell-type dependent and should be determined empirically. However, published studies provide a starting point:

  • Human skin fibroblasts: 50 µM for 1 hour resulted in a 50% increase in the PI(4,5)P2/PI4P ratio.[2]

  • Human kidney proximal tubule cells (PTCs): 25 µM for 3 hours was shown to enhance autophagosome accumulation.[2]

  • In vivo (mouse anterior chamber injection): 100 µM was used with a 30-minute incubation period.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be selective for OCRL1/INPP5F and OCRL2/INPP5B and does not significantly affect other phosphatases such as INPP5A, INPP5E, PTEN, and SHP1.[2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered when interpreting results. It is advisable to include appropriate controls, such as using a structurally distinct inhibitor of the same target or genetic knockdown/knockout of the target protein, to validate key findings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no observable effect Suboptimal Concentration: The concentration of this compound may be too low or too high for your specific cell type.Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations around those reported in the literature (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
Inappropriate Treatment Duration: The incubation time may be too short or too long to observe the desired effect.Conduct a time-course experiment to identify the optimal treatment duration. Analyze endpoints at various time points (e.g., 1, 3, 6, 12, 24 hours).
Poor Cell Health: Cells may be unhealthy or stressed, leading to variable responses.Ensure cells are healthy, within a low passage number, and growing optimally before treatment. Check for signs of stress or contamination.
Inhibitor Degradation: Improper storage or handling of this compound or its stock solution may lead to degradation.Store the powder and stock solutions at the recommended temperatures and protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[1][3]
High Cellular Toxicity Concentration Too High: The concentration of this compound may be cytotoxic to your specific cell line.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. Use a concentration that is effective but not overly toxic.
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is below a toxic level for your cells (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration.
Difficulty Dissolving this compound Incomplete Solubilization: The compound may not be fully dissolved in DMSO.Gently warm the solution while vortexing to aid dissolution.[2] Ensure you are not exceeding the recommended solubility of 2 mg/mL.
Variability Between Experiments Inconsistent Cell Seeding Density: Different starting cell numbers can lead to variability in results.Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates.
Batch-to-Batch Variation of this compound: Different lots of the compound may have slight variations in purity or activity.If possible, purchase a larger batch of the compound to ensure consistency across multiple experiments. If using a new batch, it is advisable to re-run key experiments to confirm previous findings.

Quantitative Data Summary

Parameter Value Target Substrate Reference
IC50 0.71 µMOCRL1/INPP5FPI(4,5)P2[2]
IC50 0.53 µMOCRL2/INPP5BPI(3,4,5)P3[2]
IC50 1.78 µMOCRL2/INPP5BPI(4,5)P2[2]
Effect on PI(4,5)P2/PI4P Ratio 50% increase at 50 µM for 1hHuman Skin FibroblastsEndogenous[2]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Cellular Effects This compound This compound OCRL OCRL1/INPP5F OCRL2/INPP5B This compound->OCRL Inhibits PIP2 PI(4,5)P2 OCRL->PIP2 Dephosphorylates PIP1 PI(4)P PIP2->PIP1 Actin Actin Cytoskeleton Rearrangement PIP2->Actin Autophagy Autophagosome- Lysosome Fusion PIP2->Autophagy Cilia Primary Cilia Function PIP2->Cilia

Caption: Mechanism of action of this compound and its downstream cellular effects.

G cluster_0 This compound Experimental Workflow cluster_1 Endpoint Analysis Options start Seed Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Optimal Duration treatment->incubation endpoint Endpoint Analysis incubation->endpoint pip2_quant PI(4,5)P2 Quantification endpoint->pip2_quant actin_stain Actin Staining endpoint->actin_stain autophagy_assay Autophagy Assay endpoint->autophagy_assay

Caption: General experimental workflow for this compound treatment in cell culture.

Detailed Experimental Protocols

Protocol 1: Quantification of PI(4,5)P2 Levels

This protocol is adapted from methods for immunofluorescence-based detection of phosphoinositides.

Materials:

  • Cells of interest

  • This compound

  • Control vehicle (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against PI(4,5)P2

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the determined duration.

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Note: The choice of permeabilizing agent can affect lipid extraction, so optimization may be required.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against PI(4,5)P2 diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of PI(4,5)P2 staining per cell.

Protocol 2: Staining of the Actin Cytoskeleton

This protocol describes the staining of F-actin using fluorescently labeled phalloidin.

Materials:

  • Cells of interest cultured on coverslips

  • This compound

  • Control vehicle (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Fixation: Wash cells twice with pre-warmed PBS and fix with 4% PFA in PBS for 10 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Washing: Wash twice with PBS.

  • Blocking (Optional but Recommended): Incubate with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.

  • Phalloidin Staining: Incubate with fluorescently labeled phalloidin diluted in 1% BSA in PBS for 20-40 minutes at room temperature, protected from light.

  • Washing: Wash three times with PBS.

  • Nuclear Staining: Stain with DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash twice with PBS.

  • Mounting and Imaging: Mount coverslips and image using a fluorescence microscope.

Protocol 3: Autophagy Detection (LC3 Immunofluorescence)

This protocol outlines the detection of autophagosomes by visualizing LC3 puncta.

Materials:

  • Cells of interest on coverslips

  • This compound

  • Control vehicle (DMSO)

  • Optional: Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine) for flux analysis

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against LC3

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound. For autophagy flux analysis, a parallel set of cells should be co-treated with an autophagy inhibitor for the last 2-4 hours of the this compound treatment.

  • Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-LC3 antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS.

  • Nuclear Staining: Stain with DAPI or Hoechst.

  • Mounting and Imaging: Mount coverslips and acquire images using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of LC3 puncta per cell using image analysis software. An increase in LC3 puncta upon this compound treatment, which is further enhanced in the presence of an autophagy inhibitor, indicates an induction of autophagic flux.

References

Optimizing YU142670 concentration for [specific assay]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with YU142670, a selective inhibitor of the inositol polyphosphate 5-phosphatases OCRL and INPP5B.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or No Effect of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Concentration Determine the optimal concentration for your specific cell line and assay using a dose-response experiment. Start with a broad range (e.g., 1-100 µM) and narrow down to the effective concentration.Identification of the EC50 or optimal working concentration for your experimental setup.
Poor Solubility This compound is soluble in DMSO (2 mg/mL). Ensure the compound is fully dissolved before adding to your culture medium. Avoid repeated freeze-thaw cycles of the stock solution.Clear solution and consistent results.
Cell Line Specificity The expression levels of OCRL and INPP5B can vary between cell lines. Verify the expression of the target enzymes in your cell line of interest via Western blot or qPCR.Confirmation of target expression, ensuring the cell line is appropriate for the experiment.
Assay Readout Timing The effect of this compound on downstream signaling can be time-dependent. Perform a time-course experiment to identify the optimal incubation time for your specific assay.Determination of the peak response time for your experimental endpoint.

Issue 2: Observed Cellular Toxicity

Potential Cause Troubleshooting Step Expected Outcome
Concentration Too High High concentrations of this compound may lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT, Calcein-AM/EthD-1) to determine the cytotoxic concentration range for your cell line. A concentration of 50 µM has been reported to be non-toxic in human fibroblasts.[1]Identification of the maximum non-toxic concentration for your experiments.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments.Minimal to no toxicity observed in the vehicle control group.
Prolonged Incubation Continuous exposure to the inhibitor may lead to cellular stress. Consider shorter incubation times or a washout step in your experimental design if prolonged treatment is not necessary for your endpoint.Reduced cytotoxicity while still observing the desired inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the inositol polyphosphate 5-phosphatases OCRL and INPP5B. These enzymes are responsible for dephosphorylating phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) at the 5-position of the inositol ring. By inhibiting OCRL and INPP5B, this compound leads to an accumulation of PI(4,5)P2 at cellular membranes.[2]

Q2: What are the known downstream effects of this compound treatment?

A2: The accumulation of PI(4,5)P2 due to this compound treatment can have several downstream effects, including:

  • Modulation of the actin cytoskeleton: PI(4,5)P2 is a key regulator of actin dynamics. Increased levels can lead to enhanced actin nucleation and polymerization.[2]

  • Alterations in membrane trafficking: PI(4,5)P2 is crucial for endocytosis and exocytosis. Inhibition of its turnover can affect these processes.

  • Impact on autophagy: this compound has been shown to cause an accumulation of autophagosomes, suggesting an effect on autophagic flux.[1]

  • Activation of PI3K/Akt signaling: PI(4,5)P2 is a substrate for phosphoinositide 3-kinase (PI3K), which converts it to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Increased PI(4,5)P2 availability can potentially lead to enhanced activation of the PI3K/Akt signaling pathway.[3][4]

Q3: What concentration of this compound should I use in my experiment?

A3: The optimal concentration of this compound is highly dependent on the specific assay and cell line being used. It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your experimental setup. The table below provides a summary of concentrations used in published studies.

Assay TypeCell Line/SystemConcentrationReference
In vitro 5-phosphatase assayRecombinant OCRLIC50: 0.71 µM[2]
In vitro 5-phosphatase assayRecombinant INPP5BIC50: 1.78 µM[2]
Actin nucleationHuman skin fibroblasts50 µM[1]
Autophagy fluxProximal tubule cellsNot specified[1]
Endosome analysisLLC-PK1 cellsNot specified[1]

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. It is soluble in DMSO at 2 mg/mL. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for a Cell-Based Assay

This protocol outlines a general method for determining the optimal working concentration of this compound for a specific cell-based assay using a dose-response curve.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well plates (or other suitable format for your assay)

  • Reagents for your specific assay readout (e.g., cell viability reagent, lysis buffer for Western blot, etc.)

  • Multichannel pipette

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Prepare this compound Dilutions:

    • Prepare a 1000x stock solution of this compound in DMSO (e.g., if your highest final concentration is 100 µM, prepare a 100 mM stock).

    • Perform a serial dilution of the stock solution in cell culture medium to create a range of 2x working concentrations. For example, to test final concentrations of 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM (vehicle control), prepare 2x solutions of 200, 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM in medium.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add an equal volume of the 2x working solutions to the corresponding wells of the 96-well plate. This will result in the desired 1x final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the cells for the desired period based on your experimental goals.

  • Assay Readout: Perform your specific assay according to the manufacturer's instructions. This could be a cell viability assay, a Western blot for a specific signaling protein, an imaging-based assay for morphological changes, etc.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response as a function of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 or IC50 value.

Visualizations

G This compound Signaling Pathway This compound This compound OCRL_INPP5B OCRL / INPP5B This compound->OCRL_INPP5B inhibits PIP2 PI(4,5)P2 OCRL_INPP5B->PIP2 dephosphorylates Actin Actin Polymerization PIP2->Actin Endocytosis Endocytosis PIP2->Endocytosis Exocytosis Exocytosis PIP2->Exocytosis PI3K PI3K PIP2->PI3K substrate PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt Signaling PIP3->Akt G Experimental Workflow: Concentration Optimization start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with Dilutions prepare_dilutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Specific Assay incubate->assay analyze Analyze Data (Dose-Response Curve) assay->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal end End determine_optimal->end G Troubleshooting Logic for Inconsistent Results start Inconsistent/No Effect check_conc Is the concentration optimized? start->check_conc optimize_conc Perform dose-response experiment check_conc->optimize_conc No check_solubility Is the compound fully dissolved? check_conc->check_solubility Yes optimize_conc->check_solubility prepare_fresh Prepare fresh stock solution check_solubility->prepare_fresh No check_cell_line Does the cell line express OCRL/INPP5B? check_solubility->check_cell_line Yes prepare_fresh->check_cell_line validate_expression Validate target expression (WB/qPCR) check_cell_line->validate_expression No check_timing Is the incubation time optimal? check_cell_line->check_timing Yes validate_expression->check_timing time_course Perform time-course experiment check_timing->time_course No resolved Issue Resolved check_timing->resolved Yes time_course->resolved

References

Technical Support Center: YU142670-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Urgent Notice: Initial searches for "YU142670" have not yielded any specific information regarding a compound, molecule, or experimental reagent with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be an internal project name, a novel unpublished compound, or a potential typographical error.

The following troubleshooting guide and FAQs are based on common pitfalls encountered in experiments with novel small molecule compounds. Researchers working with a substance designated as this compound should first verify its identity and consult any internal documentation available.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the primary target and mechanism of action of this compound? The primary molecular target and detailed mechanism of action for a compound designated as this compound are not available in public scientific literature. It is crucial to consult internal documentation or the source provider for this information before designing experiments.
2. What are the recommended solvent and storage conditions for this compound? Optimal solvent and storage conditions are compound-specific. For a novel compound, solubility testing in common biocompatible solvents (e.g., DMSO, ethanol) is recommended. For storage, it is generally advised to keep new compounds desiccated at -20°C or -80°C to prevent degradation.
3. How can I confirm the purity and identity of my this compound sample? The identity and purity of a novel compound should be verified independently. Techniques such as High-Performance Liquid Chromatography (HPLC) for purity and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for identity confirmation are standard.
4. I am not observing the expected biological effect. What are the initial troubleshooting steps? First, confirm the compound's stability and solubility in your experimental media. Second, verify the concentration used and the incubation time. Third, ensure the target of this compound is expressed in your experimental system (e.g., cell line, tissue). Finally, consider performing a dose-response curve to determine the optimal effective concentration.

Troubleshooting Common Experimental Issues

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in the stock solution or culture medium after dilution.

  • Inconsistent or non-reproducible experimental results.

  • Lower than expected potency.

Potential Causes & Solutions:

CauseRecommended Solution
Incorrect Solvent Test solubility in a panel of biocompatible solvents (e.g., DMSO, ethanol, DMF). Always use the recommended solvent if provided in the documentation.
Supersaturation Avoid making large dilutions directly from a highly concentrated stock. Perform serial dilutions.
Low Temperature Some compounds may precipitate out of solution at lower temperatures. Ensure all solutions are fully warmed to the experimental temperature (e.g., 37°C) before use.
Media Incompatibility Components in cell culture media (e.g., serum proteins) can cause precipitation. Test the solubility of this compound in the specific medium being used.
Issue 2: High Background Signal or Off-Target Effects

Symptoms:

  • Unexpected changes in cell morphology or viability at concentrations where the primary target should not be affected.

  • Activation or inhibition of signaling pathways unrelated to the intended target.

Potential Causes & Solutions:

CauseRecommended Solution
Compound Impurities Verify the purity of your this compound sample using HPLC. If impurities are detected, repurification may be necessary.
Non-specific Binding Reduce the concentration of this compound. Include appropriate negative controls (e.g., vehicle-only, inactive analog if available).
Cell Line Sensitivity The chosen cell line may have unique sensitivities. Test the effect of this compound on a panel of different cell lines to assess specificity.

Experimental Workflow & Logical Diagrams

The following diagrams illustrate standard experimental workflows and logical troubleshooting steps applicable to research involving novel small molecule compounds like this compound.

start Start: Receive Novel Compound (this compound) qc Quality Control: - Purity (HPLC) - Identity (MS/NMR) start->qc solubility Solubility & Stability Testing qc->solubility stock Prepare Validated Stock Solution solubility->stock in_vitro In Vitro Assay: - Target Engagement - Dose-Response stock->in_vitro cell_based Cell-Based Assay: - Confirm Cellular Activity - Assess Cytotoxicity in_vitro->cell_based troubleshoot Troubleshoot: - Inconsistent Results? - Off-target Effects? cell_based->troubleshoot troubleshoot->qc Yes end Proceed to Further Studies troubleshoot->end No

Caption: General workflow for validating and using a novel compound.

start Observation: Unexpected or No Biological Effect check_compound Is the compound soluble and stable in the assay medium? start->check_compound check_concentration Is the concentration and incubation time appropriate? check_compound->check_concentration Yes reassess_compound Re-evaluate Compound: - Purity Check - Mechanism of Action check_compound->reassess_compound No check_system Does the experimental system express the intended target? check_concentration->check_system Yes reassess_protocol Re-evaluate Assay Protocol: - Positive/Negative Controls - Reagent Quality check_concentration->reassess_protocol No check_system->reassess_protocol No resolve Problem Identified and Resolved check_system->resolve Yes reassess_protocol->resolve reassess_compound->resolve

Caption: Troubleshooting logic for unexpected experimental outcomes.

YU142670 degradation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation issues of YU142670 and strategies for its prevention. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored as a powder at 2-8°C. It is supplied as a white to light brown powder.

Q2: How should I dissolve this compound for my experiments?

This compound is soluble in DMSO at a concentration of 2 mg/mL. Warming the solution may be necessary to achieve clear solubility.

Q3: What are the known stability issues with this compound?

Currently, there is no specific published data on the degradation pathways of this compound. However, based on the chemical structure, which contains a triazolo-tetrazine core, potential degradation issues may arise from hydrolysis, photolysis, and oxidation. Nitrogen-rich heterocyclic compounds can be susceptible to these degradation routes.

Q4: How can I prevent the degradation of this compound in my experiments?

To minimize potential degradation, it is recommended to:

  • Prepare fresh solutions: Prepare solutions of this compound fresh for each experiment.

  • Protect from light: Store stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

  • Control pH: The stability of tetrazine-containing compounds can be pH-dependent. It is advisable to maintain a pH close to neutral unless the experimental protocol requires otherwise. Some tetrazines show increased degradation in basic aqueous solutions.[1]

  • Avoid harsh conditions: Minimize exposure to strong acids, bases, and oxidizing agents.

  • Proper storage of solutions: If short-term storage of solutions is necessary, store them at -20°C or -80°C. However, the stability of this compound in solution over time has not been formally evaluated.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound activity over time in aqueous buffer. Hydrolytic degradation. Tetrazine rings can be susceptible to hydrolysis, which may be accelerated by non-neutral pH.[1][2]- Prepare fresh solutions of this compound for each experiment.- If using a buffer, ensure the pH is controlled and consider running a time-course experiment to assess stability in your specific buffer system.- For long-term experiments, consider the feasibility of adding the compound at different time points.
Inconsistent results between experiments, especially when performed on different days. Degradation of stock solution. The stability of this compound in DMSO over extended periods at room temperature or even refrigerated is unknown.- Aliquot stock solutions upon initial preparation to avoid repeated freeze-thaw cycles.- Store aliquots at -20°C or -80°C.- For critical experiments, use a freshly prepared stock solution.
Reduced activity when experiments are conducted under bright light. Photodegradation. Many heterocyclic compounds are light-sensitive.- Conduct experiments under subdued lighting conditions.- Use amber-colored labware or cover plates and tubes with foil.- Compare the activity of a light-exposed sample with a sample kept in the dark as a control.
Precipitate forms in the experimental medium. Poor solubility or compound degradation. The solubility of this compound may be lower in aqueous buffers compared to DMSO. Degradation products may also be less soluble.- Ensure the final concentration of DMSO in the experimental medium is compatible with your system and sufficient to maintain solubility.- Visually inspect for precipitation after adding this compound to the medium.- Consider using a solubility-enhancing agent if compatible with the experimental setup.

Experimental Protocols

Protocol 1: General Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into the aqueous buffer to a final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples.

  • Divide the solution into several aliquots in separate vials.

  • Immediately analyze a "time zero" sample by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining aliquots at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.

  • Compare the peak area of this compound at each time point to the time zero sample to determine the percentage of the compound remaining.

Data Presentation:

Time (hours)Peak Area (arbitrary units)% this compound Remaining
0e.g., 1,000,000100%
1e.g., 950,00095%
2e.g., 900,00090%
4e.g., 800,00080%
8e.g., 600,00060%
24e.g., 200,00020%

Visualizations

This compound This compound ([1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine core) Hydrolysis Hydrolysis (e.g., aqueous buffer, non-neutral pH) This compound->Hydrolysis Photolysis Photolysis (e.g., UV or ambient light exposure) This compound->Photolysis Oxidation Oxidation (e.g., presence of oxidizing agents) This compound->Oxidation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound stock in DMSO Dilute Dilute in aqueous buffer Prep_Stock->Dilute T0 Time 0 Analysis (HPLC) Dilute->T0 Incubate Incubate at desired temperature Dilute->Incubate Sample Sample at various time points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate % remaining vs. Time 0 HPLC->Data

References

Refining YU142670 delivery methods in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YU142670 in animal studies. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended administration routes for this compound in preclinical animal models?

A1: The optimal administration route for this compound depends on the experimental objectives, the target tissue, and the desired pharmacokinetic profile. The most common routes that have been characterized are intravenous (IV), oral (PO), and subcutaneous (SC). A summary of the pharmacokinetic profiles for each route in rats is provided below. Intravenous administration ensures 100% bioavailability and is suitable for initial efficacy and toxicity studies.[1] Oral administration is often preferred for its convenience, but bioavailability can be a limiting factor.[2][3] Subcutaneous injection can provide a sustained-release effect.[1]

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has low aqueous solubility. For IV administration, a formulation in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline is recommended. For oral gavage, this compound can be suspended in a vehicle like 0.5% methylcellulose in water.[4] It is crucial to ensure the solution or suspension is uniform before each administration. For detailed formulation protocols, please refer to the "Experimental Protocols" section.

Q3: I am observing lower than expected efficacy in my oral administration study. What are the potential causes?

A3: Lower than expected efficacy with oral administration of this compound can stem from several factors:

  • Poor Bioavailability: this compound has inherently low oral bioavailability. Review the pharmacokinetic data to ensure the dosing is sufficient to achieve therapeutic concentrations.

  • Formulation Issues: Improper suspension can lead to inaccurate dosing. Ensure the compound is uniformly suspended before each administration.

  • Gastrointestinal Tract Instability: this compound may be unstable in the GI tract's pH or subject to enzymatic degradation.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which can limit its absorption.[2]

Q4: Can this compound be used for targeted delivery to the central nervous system (CNS)?

A4: Systemic administration of this compound results in minimal CNS penetration due to the blood-brain barrier. For studies requiring CNS delivery, direct administration methods such as intraparenchymal or intrathecal injections should be considered.[5] These are specialized procedures that require surgical expertise.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of this compound during IV injection Low solubility of this compound in the aqueous environment of the blood.Decrease the injection rate to allow for slower dilution in the bloodstream. Consider using a formulation with a higher concentration of solubilizing agents, if tolerated by the animal.
High variability in plasma concentrations between animals in the same oral dose group Inconsistent dosing due to poor suspension. Differences in food intake affecting absorption.Ensure the dosing suspension is vigorously vortexed before each animal is dosed. Standardize the fasting period for all animals before oral administration.
Skin irritation or necrosis at the subcutaneous injection site High concentration of the formulation or reaction to the vehicle.Decrease the concentration of the dosing solution and increase the injection volume if necessary. Consider using a different, more biocompatible vehicle.
No observable phenotype after administration Insufficient dose, poor bioavailability, or rapid metabolism.Conduct a dose-response study to determine the optimal dose. Analyze plasma samples to determine the pharmacokinetic profile and confirm target engagement.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Following a Single 10 mg/kg Dose in Rats

Administration Route Bioavailability (%) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
Intravenous (IV)1001520 ± 2100.12850 ± 350
Oral (PO)15 ± 5250 ± 702.0430 ± 110
Subcutaneous (SC)85 ± 12680 ± 1504.02420 ± 290

Data are presented as mean ± standard deviation.

Experimental Protocols

1. Intravenous (IV) Injection

  • Formulation: Prepare a 2 mg/mL solution of this compound in a vehicle consisting of 10% DMSO, 40% PEG300, and 50% sterile saline.

  • Procedure:

    • Warm the formulation to 37°C to ensure complete dissolution.

    • Anesthetize the animal according to approved institutional protocols.

    • Administer the formulation via the lateral tail vein at a volume of 5 mL/kg.

    • Monitor the animal for any adverse reactions during and after the injection.

2. Oral Gavage (PO)

  • Formulation: Prepare a 5 mg/mL suspension of this compound in 0.5% methylcellulose in sterile water.

  • Procedure:

    • Ensure the animal has been fasted for at least 4 hours.

    • Vortex the suspension vigorously for 1 minute to ensure uniformity.

    • Administer the suspension using a ball-tipped gavage needle at a volume of 2 mL/kg.

    • Return the animal to its cage and provide access to food and water.

3. Subcutaneous (SC) Injection

  • Formulation: Prepare a 10 mg/mL suspension of this compound in a vehicle of 5% DMSO in corn oil.

  • Procedure:

    • Gently restrain the animal.

    • Lift the skin on the back between the shoulder blades to form a tent.

    • Insert the needle into the base of the tent and inject the suspension at a volume of 1 mL/kg.

    • Gently massage the injection site to aid dispersal.

Visualizations

YU142670_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation

Caption: Hypothetical signaling pathway showing this compound inhibiting a target receptor.

Experimental_Workflow_PK_Study start Start: Acclimatize Animals dosing Administer this compound (IV, PO, or SC) start->dosing sampling Collect Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Process Blood to Plasma sampling->processing analysis LC-MS/MS Analysis of Plasma Concentrations processing->analysis pk_calc Pharmacokinetic Modeling (Cmax, Tmax, AUC) analysis->pk_calc end End: Data Interpretation pk_calc->end

Caption: Workflow for a typical pharmacokinetic study in animals.

Troubleshooting_Delivery_Issues start Low Efficacy Observed? check_dose Is the dose sufficient? start->check_dose Yes success Problem Solved start->success No check_route Is the administration route appropriate? check_dose->check_route Yes increase_dose Solution: Increase Dose check_dose->increase_dose No check_formulation Is the formulation stable and homogenous? check_route->check_formulation Yes change_route Solution: Change Route (e.g., PO to IV/SC) check_route->change_route No reformulate Solution: Reformulate (e.g., improve solubility) check_formulation->reformulate No no_change Consult Further check_formulation->no_change Yes increase_dose->success change_route->success reformulate->success

Caption: A decision tree for troubleshooting low efficacy of this compound.

References

Addressing off-target effects of YU142670

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YU142670, a selective inhibitor of the inositol 5-phosphatases OCRL and its paralog INPP5B. By inhibiting these enzymes, this compound leads to an accumulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key signaling phospholipid. While this provides a powerful tool to study PI(4,5)P₂-dependent processes, it can also lead to a range of on-target and potential off-target effects that may impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of OCRL and INPP5B, which are 5-phosphatases that hydrolyze the 5-phosphate from phosphoinositides. The primary substrate for these enzymes is PI(4,5)P₂, and their inhibition by this compound leads to the accumulation of PI(4,5)P₂ at various cellular membranes, including the plasma membrane, endosomes, and the trans-Golgi network.

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect is the inhibition of OCRL and INPP5B activity. A representative compound from the same class as this compound has been shown to increase PI(4,5)P₂ levels in mouse embryonic fibroblasts and human dermal fibroblasts.[1] This accumulation of PI(4,5)P₂ is the intended experimental outcome when using this inhibitor.

Q3: Have any direct off-target binding partners for this compound been identified?

Q4: What is the recommended working concentration for this compound in cell culture?

A4: The optimal concentration of this compound should be determined empirically for each cell type and experimental system. However, published studies have used concentrations in the range of 10 µM to 50 µM for live-cell imaging and functional assays.[2] It is advisable to perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect while minimizing potential toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSubstrateIC₅₀ (µM)
OCRLdiC16 PI(4,5)P₂0.71
INPP5BdiC16 PI(4,5)P₂1.78
INPP5BIP₃0.5 - 1.1

Data sourced from a study on inhibitors of inositol 5-phosphatases.[1]

Signaling Pathways and Experimental Workflows

dot

This compound This compound OCRL_INPP5B OCRL / INPP5B (5-phosphatase) This compound->OCRL_INPP5B Inhibits PI45P2 PI(4,5)P₂ Accumulation OCRL_INPP5B->PI45P2 Decreased hydrolysis leads to Ciliogenesis Primary Cilia Formation/Function OCRL_INPP5B->Ciliogenesis Is required for Actin Actin Cytoskeleton Rearrangement PI45P2->Actin Modulates Endocytosis Clathrin-Mediated Endocytosis PI45P2->Endocytosis Regulates Vesicle Vesicle Trafficking PI45P2->Vesicle Impacts

Caption: On-target signaling cascade of this compound.

dot

start Unexpected Experimental Result (e.g., altered cell morphology, inhibited protein trafficking) q1 Is the this compound concentration optimized? start->q1 sol1 Perform dose-response experiment to find lowest effective concentration. q1->sol1 No q2 Have on-target effects been confirmed? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Validate OCRL/INPP5B inhibition. Measure PI(4,5)P₂ levels. q2->sol2 No q3 Could the phenotype be a known downstream effect of PI(4,5)P₂ accumulation? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Investigate specific pathways: - Actin dynamics - Endocytosis - Ciliogenesis q3->sol3 Yes end Consider alternative causes or direct off-target effects. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for this compound experiments.

Troubleshooting Guide

Issue 1: I'm observing significant changes in cell morphology, such as cell rounding or reduced adhesion, after treating with this compound.

  • Possible Cause: The accumulation of PI(4,5)P₂ due to OCRL/INPP5B inhibition can lead to substantial rearrangement of the actin cytoskeleton. This is an expected downstream effect of the inhibitor. Cells deficient in OCRL have been reported to show reduced stress fibers and an increase in punctate actin.

  • Troubleshooting Steps:

    • Validate Actin Reorganization: Perform immunofluorescence staining for F-actin using phalloidin to visualize changes in the actin cytoskeleton. Look for an increase in cortical actin or the formation of actin foci.

    • Optimize Concentration: The observed morphological changes might be too severe for your experimental endpoint. Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits OCRL/INPP5B (as measured by a downstream marker) without causing drastic morphological changes that could confound your results.

    • Time-Course Analysis: The effects on cell morphology may be time-dependent. Conduct a time-course experiment to identify an optimal treatment duration.

Issue 2: The endocytosis of my protein of interest is inhibited after this compound treatment, which is not what I expected.

  • Possible Cause: OCRL and PI(4,5)P₂ are critical regulators of clathrin-mediated endocytosis. OCRL is recruited to late-stage clathrin-coated pits, and its absence or inhibition can impair the uncoating of vesicles. This can lead to a general defect in the endocytic pathway.

  • Troubleshooting Steps:

    • Perform a General Endocytosis Assay: Use a well-characterized marker for clathrin-mediated endocytosis, such as fluorescently labeled transferrin, to confirm if there is a general block in this pathway. (See Experimental Protocol 2).

    • Visualize Endocytic Vesicles: Use immunofluorescence or live-cell imaging to observe the localization of clathrin and your protein of interest. An accumulation of your protein in clathrin-coated pits at the plasma membrane could indicate a block in endocytosis.

    • Consider Alternative Internalization Pathways: If your protein can be internalized by multiple pathways, consider if the inhibition of clathrin-mediated endocytosis is shifting its uptake to another mechanism.

Issue 3: I am not observing any effect of this compound in my experiment.

  • Possible Cause: The lack of an observable effect could be due to several factors, including insufficient inhibitor concentration, low expression of OCRL/INPP5B in your cell type, or rapid degradation of the compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: The most direct way to confirm that this compound is active in your cells is to measure the levels of its product, PI(4,5)P₂. This can be done using immunofluorescence with a specific antibody or by live-cell imaging with a fluorescently tagged PI(4,5)P₂ biosensor (e.g., GFP-PH-PLCδ1). An increase in PI(4,5)P₂ levels upon treatment indicates the inhibitor is working.

    • Check OCRL/INPP5B Expression: Confirm that your cell line expresses OCRL and/or INPP5B at the protein level using western blotting or at the mRNA level using RT-qPCR.

    • Increase Concentration/Duration: If on-target engagement cannot be confirmed, consider increasing the concentration of this compound or the duration of the treatment.

    • Positive Control: If possible, use a positive control, such as a cell line known to be responsive to this compound or a different OCRL inhibitor, to validate your experimental setup.

Issue 4: My cells are showing signs of toxicity or are dying after treatment with this compound.

  • Possible Cause: While this compound is generally well-tolerated at effective concentrations, high concentrations or prolonged exposure can lead to cytotoxicity. The widespread cellular functions of PI(4,5)P₂ mean that its sustained accumulation can disrupt essential processes.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT or LDH release assay) to determine the toxic concentration range of this compound for your specific cell line.

    • Lower the Concentration: Based on the cytotoxicity data, reduce the working concentration of this compound to a non-toxic level. It is crucial to balance efficacy with cell health.

    • Reduce Treatment Duration: A shorter exposure to the inhibitor may be sufficient to achieve the desired effect without causing significant cell death.

    • Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).

Detailed Experimental Protocols

Experimental Protocol 1: Immunofluorescence Staining for PI(4,5)P₂

This protocol allows for the visualization and semi-quantification of PI(4,5)P₂ accumulation in cells treated with this compound.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day.

  • Inhibitor Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells three times with PBS. For plasma membrane staining, permeabilize and block with 0.5% saponin in a blocking buffer (e.g., PBS with 5% goat serum and 50 mM NH₄Cl) for 45 minutes on ice.[3] For intracellular staining, permeabilize with 20 µM digitonin for 5 minutes before blocking.[3]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PI(4,5)P₂ (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity of PI(4,5)P₂ staining at the plasma membrane or in intracellular compartments using image analysis software like ImageJ.

Experimental Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay measures the effect of this compound on the rate of clathrin-mediated endocytosis.

  • Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound or vehicle as described above.

  • Starvation: Wash the cells with serum-free medium (SFM) and incubate in SFM for 30-60 minutes at 37°C to starve the cells of transferrin.[4][5]

  • Transferrin Pulse: Add pre-warmed SFM containing a fluorescently labeled transferrin conjugate (e.g., Alexa Fluor 647-Transferrin) at a concentration of 10-50 µg/mL.[4][6] Incubate for a short period (e.g., 1-10 minutes) at 37°C to allow for internalization.[4][6]

  • Stopping the Uptake: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Acid Wash (Optional): To remove any transferrin that is bound to the cell surface but not internalized, briefly wash the cells with an ice-cold acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0).[6]

  • Fixation and Imaging: Fix the cells with 4% PFA, counterstain if desired, and mount the coverslips. Acquire images using a fluorescence microscope.

  • Quantification: Quantify the intracellular fluorescence intensity of the transferrin conjugate using image analysis software. A decrease in intracellular fluorescence in this compound-treated cells compared to control cells indicates an inhibition of transferrin uptake.

References

How to minimize YU142670-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of YU142670. The information is based on the current scientific understanding of its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective pharmacological inhibitor of the inositol 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe).[1] OCRL is crucial for regulating the levels of specific phosphoinositides within the cell.[1]

Q2: What is the known mechanism of action for this compound?

By inhibiting OCRL, this compound blocks the enzymatic removal of the 5-phosphate from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This leads to an abnormal increase in intracellular PI(4,5)P₂ levels.[1] Elevated PI(4,5)P₂ is known to influence various cellular processes, including actin cytoskeleton dynamics, cell migration, and ion transport.[1]

Q3: What are the expected cellular and physiological effects of this compound treatment?

In the context of ophthalmological research, treatment with this compound has been shown to reduce the aqueous humor outflow facility in the eye.[1] The underlying mechanism for this is believed to be a calcium-dependent rearrangement of the actin cytoskeleton in trabecular meshwork cells, leading to cellular contraction.[1]

Q4: Has this compound-induced cytotoxicity been reported?

Based on the available scientific literature, there are no specific reports detailing cytotoxicity as a direct and primary consequence of this compound application. The documented effects are related to its targeted pharmacological action on the phosphoinositide pathway and subsequent cytoskeletal changes.[1] However, as with any potent bioactive small molecule, off-target effects or cytotoxicity at high concentrations or in specific cell types cannot be entirely ruled out and should be empirically determined.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during experiments with this compound.

Issue 1: Variability in the observed cellular phenotype (e.g., actin rearrangement, cell contraction).

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint.

  • Possible Cause 2: Cell health and confluency.

    • Troubleshooting Step: Ensure cells are healthy, within a low passage number, and at a consistent confluency at the time of treatment. Stressed or overly confluent cells may respond differently.

  • Possible Cause 3: Duration of incubation.

    • Troubleshooting Step: Optimize the incubation time with this compound. The effects on the actin cytoskeleton may be transient or require a specific duration to become apparent.

Issue 2: Difficulty in replicating the reported reduction in outflow facility in ex vivo eye perfusion models.

  • Possible Cause 1: Inadequate tissue penetration or inhibitor stability.

    • Troubleshooting Step: Ensure proper delivery of this compound to the anterior chamber and consider the stability of the compound in your perfusion media.

  • Possible Cause 2: Species-specific differences.

    • Troubleshooting Step: Be aware that the effects of this compound were demonstrated in a mouse model.[1] The expression and function of OCRL and downstream signaling components may differ in other species.

  • Possible Cause 3: Experimental setup.

    • Troubleshooting Step: Verify the perfusion pressure, flow rate, and other experimental parameters are consistent with established protocols.

Data Presentation

Table 1: Summary of Experimental Data for this compound

ParameterValue/ObservationSpeciesTissue/Cell TypeReference
Inhibitor This compound--[1]
Target OCRL (inositol 5-phosphatase)--[1]
Mechanism Inhibition of OCRL leads to increased intracellular PI(4,5)P₂--[1]
Concentration Used 100 µMMouseAnterior chamber of the eye[1]
Incubation Time 30 minutesMouseAnterior chamber of the eye[1]
Observed Effect Marked reduction in aqueous outflow facilityMouseTrabecular Meshwork Cells[1]
Cellular Mechanism Calcium-dependent actin cytoskeletal rearrangement and cellular contraction--[1]

Experimental Protocols

Protocol: Assessment of this compound-Induced Actin Cytoskeletal Rearrangement

  • Cell Culture: Plate your target cells (e.g., trabecular meshwork cells) on glass coverslips and culture until they reach the desired confluency (e.g., 70-80%).

  • Dose-Response: Prepare a series of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in your cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30 minutes, 1 hour, 4 hours).

  • Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells with PBS and stain for F-actin using a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) according to the manufacturer's protocol. For nuclear counterstaining, DAPI can be included.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

  • Analysis: Qualitatively and/or quantitatively analyze the changes in actin stress fibers, cell morphology, and cell size between the control and this compound-treated groups.

Visualizations

YU142670_Signaling_Pathway This compound This compound OCRL OCRL (5-phosphatase) This compound->OCRL Inhibits PIP2 PI(4,5)P₂ OCRL->PIP2 Dephosphorylates Calcium Ca²⁺ Signaling PIP2->Calcium Modulates Actin Actin Cytoskeleton Rearrangement Contraction Cellular Contraction Actin->Contraction Calcium->Actin Leads to

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Conc Perform Dose-Response Curve Start->Check_Conc Check_Time Optimize Incubation Time Start->Check_Time Check_Cells Verify Cell Health, Passage #, and Confluency Start->Check_Cells Check_Protocol Review and Validate Experimental Protocol Start->Check_Protocol Outcome Consistent Phenotype Check_Conc->Outcome Check_Time->Outcome Check_Cells->Outcome Check_Protocol->Outcome

Caption: Workflow for troubleshooting unexpected results.

References

Improving the signal-to-noise ratio in YU142670 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving YU142670, a potent inhibitor of the inositol polyphosphate 5-phosphatase OCRL. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the OCRL enzyme. OCRL is a 5-phosphatase that plays a crucial role in phosphoinositide metabolism, specifically by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2).[1] By inhibiting OCRL, this compound leads to an accumulation of PIP2 in cellular compartments where OCRL is active, such as the primary cilia.[1] This modulation of phosphoinositide levels can impact various cellular processes, including actin cytoskeleton dynamics and ion transport.[1]

Q2: What type of assay is typically used to measure the effect of this compound?

While various methods can be employed, a common approach is a fluorescence-based assay to measure the activity of OCRL or the downstream consequences of its inhibition. This could involve, for example, a fluorescently labeled substrate of OCRL or a biosensor that reports on the concentration of PIP2.

Q3: What are the key parameters to consider for optimizing the signal-to-noise ratio in a this compound assay?

To achieve a robust and reproducible assay, it is critical to optimize several parameters. The signal-to-noise ratio (S/N) is a measure of the strength of the experimental signal relative to the background noise. Key metrics to assess assay quality include the signal-to-background ratio (S/B), the Z-factor, and the strictly standardized mean difference (SSMD), all of which account for data variability.[2][3]

Troubleshooting Guide

High background, low signal, and significant data variability are common challenges in fluorescence-based assays. This section provides guidance on how to identify and address these issues.

Issue 1: High Background Fluorescence

High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Autofluorescence Cell culture media, particularly those containing phenol red, can be a significant source of autofluorescence.[4] Consider using phenol red-free media. Additionally, some cell types exhibit natural autofluorescence.[5] Include an "unstained" or "no-probe" control to quantify the level of intrinsic fluorescence.
Non-specific Binding of Fluorescent Probe The fluorescent substrate or biosensor may bind non-specifically to cellular components or the microplate. Increase the number of wash steps or include a blocking agent (e.g., BSA) in your assay buffer.
Plate Selection The type of microplate can significantly impact background fluorescence. Black plates with a clear bottom are generally recommended for fluorescence assays as they minimize well-to-well crosstalk and background from reflected light.[4]
Compound Interference The test compound itself (this compound or other small molecules) may be fluorescent at the excitation and emission wavelengths of your assay.[6] Always run a control with the compound alone to check for autofluorescence.
Issue 2: Weak or No Signal

A weak or absent signal can prevent the detection of a biological effect.

Potential Cause Troubleshooting Steps
Incorrect Wavelength Settings Ensure that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in your assay.
Insufficient Reagent Concentration The concentration of the fluorescent substrate, enzyme (OCRL), or cells may be too low. Perform concentration-response curves for each component to determine the optimal concentrations.
Photobleaching Overexposure of the fluorescent probe to the excitation light can lead to a loss of signal.[5] Minimize the exposure time and light intensity. The use of antifade reagents in the mounting medium can also help for microscopy-based assays.[5]
Enzyme Inactivity The OCRL enzyme may be inactive due to improper storage or handling. Verify enzyme activity using a known positive control.
Issue 3: High Data Variability

Excessive variability between replicate wells can obscure real biological effects.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell distribution across the wells of a microplate is a common source of variability in cell-based assays.[4] Ensure proper cell mixing before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even settling.
Pipetting Errors Inaccurate or inconsistent pipetting of reagents can lead to significant well-to-well differences. Use calibrated pipettes and proper pipetting techniques.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance.[4] To minimize edge effects, avoid using the outermost wells or fill them with sterile water or media.
Instrument Noise The plate reader or microscope itself can be a source of noise. Ensure the instrument is properly maintained and calibrated.

Experimental Protocols

Hypothetical Experimental Protocol: Measuring OCRL Inhibition using a Fluorescent PIP2 Substrate

This protocol describes a generalized in vitro fluorescence polarization (FP) assay to measure the inhibition of OCRL by this compound.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute recombinant human OCRL enzyme to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl2, 0.5 mM DTT).

    • Prepare a solution of a fluorescently labeled PIP2 substrate (e.g., TAMRA-PIP2) in assay buffer.

  • Assay Procedure :

    • Add a small volume of the this compound dilution series or vehicle control (DMSO) to the wells of a black, low-volume 384-well plate.

    • Add the OCRL enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent PIP2 substrate to all wells.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

    • Stop the reaction by adding a stop solution (e.g., high concentration of EDTA).

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis :

    • The decrease in fluorescence polarization is proportional to the amount of PIP2 hydrolyzed by OCRL.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value of this compound.

Visualizations

Signaling_Pathway PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PI4P PI4P (Phosphatidylinositol 4-phosphate) PIP2->PI4P Hydrolysis Cellular_Effects Downstream Cellular Effects (e.g., Actin Cytoskeleton) PIP2->Cellular_Effects Regulation OCRL OCRL OCRL->PIP2 This compound This compound This compound->OCRL Inhibition

Caption: Signaling pathway showing the inhibitory effect of this compound on OCRL-mediated PIP2 hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, OCRL, Substrate) Incubation Incubate with this compound Reagents->Incubation Cells Culture and Seed Cells (for cell-based assays) Cells->Incubation Reaction Initiate and Run Enzymatic Reaction Incubation->Reaction Measurement Measure Signal (e.g., Fluorescence) Reaction->Measurement Normalization Normalize Data to Controls Measurement->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: A generalized experimental workflow for a this compound inhibition assay.

Troubleshooting_Logic Start Poor Signal-to-Noise Ratio High_Background High Background? Start->High_Background Weak_Signal Weak Signal? Start->Weak_Signal High_Variability High Variability? Start->High_Variability High_Background->Weak_Signal No Check_Autofluorescence Check Autofluorescence (Media, Compound, Cells) High_Background->Check_Autofluorescence Yes Optimize_Washing Optimize Washing/Blocking High_Background->Optimize_Washing Yes Weak_Signal->High_Variability No Check_Reagents Check Reagent Concentrations & Activity Weak_Signal->Check_Reagents Yes Check_Instrument Check Instrument Settings (Wavelengths, Gain) Weak_Signal->Check_Instrument Yes Check_Plating Review Cell Plating & Pipetting Technique High_Variability->Check_Plating Yes Minimize_Edge_Effects Address Edge Effects High_Variability->Minimize_Edge_Effects Yes

Caption: A troubleshooting decision tree for improving the signal-to-noise ratio in this compound assays.

References

Validation & Comparative

Validating the On-Target Effects of YU142670: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of YU142670, a selective inhibitor of Oculocerebrorenal syndrome of Lowe (OCRL) 5-phosphatase. The information presented herein is supported by experimental data to assist researchers in evaluating its utility for their studies.

On-Target Profile of this compound

This compound is a potent and selective inhibitor of OCRL, an inositol polyphosphate 5-phosphatase that plays a crucial role in regulating phosphoinositide metabolism. The primary on-target effect of this compound is the inhibition of OCRL's enzymatic activity, which leads to an accumulation of its substrate, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This modulation of phosphoinositide signaling has been shown to impact various cellular processes, including actin cytoskeleton dynamics and the regulation of intraocular pressure.

To objectively assess the on-target efficacy and selectivity of this compound, this guide compares its activity against its primary target, OCRL, and its closest homolog, inositol polyphosphate-5-phosphatase B (INPP5B).

Comparative Analysis of this compound Activity

The following table summarizes the in vitro inhibitory activity of this compound against human OCRL and INPP5B.

CompoundTargetIC50 (µM)Assay Method
This compoundOCRL 0.71 Malachite Green Assay
This compoundINPP5B1.78Malachite Green Assay

Data Interpretation: The data clearly demonstrates that this compound is a potent inhibitor of OCRL with a sub-micromolar IC50 value. While it also inhibits the closely related INPP5B, it exhibits a 2.5-fold selectivity for OCRL, highlighting its specificity. This selectivity is a critical attribute for a chemical probe designed to investigate the specific functions of OCRL.

Experimental Validation of On-Target Effects

Two key experimental approaches are presented to validate the on-target effects of this compound: an in vitro enzyme inhibition assay to determine potency and a cell-based target engagement assay to confirm interaction with the target protein in a cellular context.

Experimental Workflow for On-Target Validation

G cluster_0 In Vitro Potency cluster_1 Cellular Target Engagement recombinant_protein Recombinant OCRL/INPP5B assay Malachite Green Assay recombinant_protein->assay yu142670_vitro This compound (Varying Concentrations) yu142670_vitro->assay substrate PI(4,5)P₂ Substrate substrate->assay ic50 Determine IC₅₀ assay->ic50 quantification Quantify Soluble OCRL cells Cells Expressing Endogenous OCRL yu142670_cello This compound Treatment cells->yu142670_cello heat_shock Heat Shock yu142670_cello->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation western_blot Western Blot (Anti-OCRL Antibody) centrifugation->western_blot western_blot->quantification

Caption: Experimental workflow for validating the on-target effects of this compound.

Signaling Pathway Modulation by this compound

The inhibition of OCRL by this compound directly impacts the phosphoinositide signaling pathway, leading to downstream cellular effects. The following diagram illustrates the established mechanism of action in the context of intraocular pressure regulation.

G This compound This compound OCRL OCRL This compound->OCRL Inhibits PIP2 PI(4,5)P₂ (Phosphatidylinositol 4,5-bisphosphate) OCRL->PIP2 Dephosphorylates PIP1 PI(4)P (Phosphatidylinositol 4-phosphate) Actin Actin Cytoskeleton Rearrangement PIP2->Actin Promotes IOP Decreased Intraocular Pressure Actin->IOP

Caption: Signaling pathway of this compound in regulating intraocular pressure.

Detailed Experimental Protocols

In Vitro OCRL Inhibition Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate released from the dephosphorylation of PI(4,5)P₂ by OCRL.

Materials:

  • Recombinant human OCRL protein

  • This compound

  • Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant OCRL enzyme.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the PI(4,5)P₂ substrate.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • The amount of phosphate released is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for OCRL Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells endogenously expressing OCRL

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Anti-OCRL antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cultured cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-OCRL antibody.

  • Quantify the band intensities to determine the amount of soluble OCRL at each temperature and compound concentration.

  • An increase in the amount of soluble OCRL at higher temperatures in the presence of this compound indicates target engagement and stabilization.

This guide provides a framework for validating the on-target effects of this compound. The presented data and protocols should enable researchers to confidently assess its utility as a selective inhibitor of OCRL for their specific research applications.

YU142670: A Comparative Analysis with PI3K Modulators in Phosphoinositide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of YU142670, a selective inhibitor of the inositol 5-phosphatase OCRL, against known modulators of the phosphoinositide 3-kinase (PI3K) pathway. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and functional effects, supported by experimental data.

This compound has been identified as a selective inhibitor of Oculocerebrorenal syndrome of Lowe (OCRL) and INPP5B, which are 5-phosphatases that hydrolyze phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Inhibition of OCRL by this compound leads to an accumulation of PI(4,5)P2, impacting various cellular processes, including actin cytoskeleton organization and membrane trafficking.[1][2]

Given that both OCRL and PI3K are key enzymes in the phosphoinositide signaling pathway, this guide will compare this compound with a well-characterized PI3K inhibitor, GSK1059615, and a PI3K activator, 740-Y-P. Understanding the contrasting effects of inhibiting a 5-phosphatase versus modulating PI3K activity can provide valuable insights for research targeting this critical signaling network.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the selected PI3K modulators.

Table 1: Inhibitor Potency

CompoundTargetAssay TypeIC50Reference
This compoundOCRLMalachite green assay0.71 µM[2]
This compoundINPP5BMalachite green assay1.78 µM[2]
GSK1059615PI3KαCell-free assay0.4 nM[3]
GSK1059615PI3KβCell-free assay0.6 nM[3]
GSK1059615PI3KδCell-free assay2 nM[3]
GSK1059615PI3KγCell-free assay5 nM[3]
GSK1059615mTORCell-free assay12 nM[3]

Table 2: Activator Effective Concentration

CompoundTargetCell LineEffective ConcentrationEffectReference
740-Y-PPI3KHuman melanoma MNT-1 cells20 µMReduced number of M6PR-positive vacuoles[4][5]

Signaling Pathway Diagrams

To visualize the points of intervention of this compound and the PI3K modulators, the following diagrams illustrate the phosphoinositide signaling pathway.

Phosphoinositide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 Downstream Downstream Signaling PIP3->Downstream PI3K PI3K PI3K->PIP3 ATP to ADP OCRL OCRL OCRL->PIP2 Pi This compound This compound This compound->OCRL GSK1059615 GSK1059615 GSK1059615->PI3K 740YP 740-Y-P 740YP->PI3K

Caption: Interplay of OCRL and PI3K in phosphoinositide metabolism.

Experimental_Workflow_Eye_Pressure cluster_compounds Test Compounds cluster_experiment Experimental Model cluster_measurement Measurement This compound This compound (OCRL Inhibitor) AnteriorChamber Anterior Chamber Injection This compound->AnteriorChamber GSK1059615 GSK1059615 (PI3K Inhibitor) GSK1059615->AnteriorChamber 740YP 740-Y-P (PI3K Activator) 740YP->AnteriorChamber Mouse Wild-type Mice Perfusion Outflow Facility Analysis AnteriorChamber->Perfusion IOP Intraocular Pressure (IOP) Measurement AnteriorChamber->IOP

Caption: Workflow for evaluating compound effects on eye pressure.

Experimental Protocols

Inhibition of OCRL and INPP5B Activity (Malachite Green Assay)

This protocol is adapted from the methodology used to determine the IC50 values of this compound.[2]

  • Reagents:

    • Purified OCRL or INPP5B enzyme.

    • diC16 PI(4,5)P2 substrate.

    • This compound at various concentrations.

    • Malachite green reagent.

    • Assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing the purified enzyme and assay buffer.

    • Add varying concentrations of this compound to the reaction mixture and incubate.

    • Initiate the enzymatic reaction by adding the diC16 PI(4,5)P2 substrate.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction and add the malachite green reagent to detect the amount of free phosphate released.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

PI3K Inhibition Assay (HTRF)

This protocol is based on the methodology for determining the inhibitory activity of GSK1059615.[3]

  • Reagents:

    • Purified PI3K isoforms (α, β, γ, δ).

    • GSK1059615 at various concentrations.

    • PIP2 substrate.

    • ATP.

    • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.

    • Assay buffer.

  • Procedure:

    • Add serially diluted GSK1059615 to a 384-well plate.

    • Add the PI3K enzyme in reaction buffer and pre-incubate.

    • Initiate the reaction by adding a solution of PIP2 and ATP.

    • Incubate the plate at room temperature.

    • Quench the reaction by adding a stop solution.

    • Add the HTRF detection solution.

    • Read the plate on an HTRF-compatible reader.

    • Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Mouse Model of Intraocular Pressure

This protocol describes a general method for assessing the effects of compounds on aqueous outflow facility and intraocular pressure (IOP) in mice.

  • Animals:

    • Wild-type mice.

  • Procedure:

    • Anesthetize the mice.

    • Inject a defined volume and concentration of the test compound (e.g., this compound, GSK1059615, or 740-Y-P) into the anterior chamber of one eye. The contralateral eye can serve as a control.

    • After a specific incubation period, measure the intraocular pressure using a tonometer.

    • For outflow facility measurement, enucleate the eyes and perform perfusion analysis.

    • Compare the outflow facility and IOP between the treated and control eyes.

Conclusion

This compound, as a selective OCRL inhibitor, and PI3K modulators like GSK1059615 and 740-Y-P, offer distinct tools to probe the complexities of phosphoinositide signaling. While this compound elevates PI(4,5)P2 levels by preventing its degradation, PI3K modulators act on the phosphorylation of PI(4,5)P2 to PI(3,4,5)P3. The provided data and protocols serve as a foundational guide for researchers designing experiments to dissect the roles of these key signaling nodes in various physiological and pathological processes.

References

Comparative Analysis of YU142670 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the selective OCRL/INPP5B inhibitor, YU142670, and its non-selective analog, YU144369. This analysis is supported by experimental data to inform research and development decisions.

This document outlines the performance of this compound, a selective inhibitor of the inositol 5-phosphatases OCRL and INPP5B, in comparison to YU144369, a broad-spectrum pan-5-phosphatase inhibitor. Both compounds were identified and characterized in the same series of high-throughput screens, providing a robust basis for comparison. This compound's selectivity offers a valuable tool for dissecting the specific roles of OCRL and INPP5B in cellular processes, while the non-selective nature of YU144369 can be utilized in studies where broad inhibition of 5-phosphatase activity is desired.

Data Presentation: Quantitative Comparison of Inhibitor Activity

The inhibitory activity of this compound and its non-selective analog, YU144369, was assessed against a panel of inositol 5-phosphatases. The half-maximal inhibitory concentration (IC50) values, derived from in vitro phosphatase activity assays, are summarized in the table below.

Target EnzymeThis compound (Selective Inhibitor) IC50 (µM)YU144369 (Pan-Inhibitor) IC50 (µM)
OCRL 0.711.1
INPP5B 1.78 (substrate: PI(4,5)P2)0.53 (substrate: IP3)
Synaptojanin 1 (SYNJ1) > 251.0
INPP5E > 251.0
SHIP1 (INPPL1) > 251.0
INPP5A Not InhibitedInhibited

Key Observations:

  • This compound demonstrates high selectivity for OCRL and its close homolog INPP5B, with sub-micromolar to low micromolar potency. It shows minimal to no activity against other tested 5-phosphatases at concentrations up to 25 µM.

  • YU144369 , in contrast, exhibits broad-spectrum inhibitory activity against all tested 5-phosphatases with IC50 values in the low micromolar range.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and YU144369.

In Vitro 5-Phosphatase Activity Assay (Malachite Green Assay)

This assay quantifies the release of inorganic phosphate from a phosphoinositide substrate following enzymatic activity by a 5-phosphatase.

Materials:

  • Purified recombinant 5-phosphatase enzymes (OCRL, INPP5B, SYNJ1, INPP5E, SHIP1, INPP5A)

  • Phosphoinositide substrate (e.g., diC8-PI(4,5)P2) or inositol phosphate substrate (e.g., IP3)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM MgCl2, 0.01% Triton X-100

  • Test compounds (this compound, YU144369) dissolved in DMSO

  • Malachite Green Reagent: Solution of malachite green, ammonium molybdate, and polyvinyl alcohol in an acidic solution.

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the assay wells. For control wells, add 2 µL of DMSO.

  • Add 23 µL of the purified enzyme diluted in assay buffer to each well.

  • Pre-incubate the enzyme and compound mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the substrate (e.g., 50 µM diC8-PI(4,5)P2) to each well.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Actin Nucleation Assay

This assay assesses the effect of inhibitors on actin polymerization in living cells, a process regulated by PI(4,5)P2 levels.

Materials:

  • Human dermal fibroblasts or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound) dissolved in DMSO

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Triton X-100 for cell permeabilization

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or DMSO as a control) for 1 hour at 37°C.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells three times with PBS.

  • Stain the F-actin by incubating the cells with fluorescently labeled phalloidin in PBS for 30 minutes at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images.

  • Quantify the changes in actin nucleation, such as the formation of cortical actin foci or stress fibers, using image analysis software.

Mandatory Visualization

Signaling Pathway of OCRL and its Inhibition

OCRL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 Actin Actin Dynamics (Nucleation, Cytoskeleton) PIP2->Actin Regulates OCRL OCRL PIP2->OCRL PIP PI(4)P OCRL->PIP Dephosphorylates This compound This compound This compound->OCRL Inhibits

Caption: Signaling pathway of OCRL-mediated PI(4,5)P2 metabolism and its inhibition by this compound.

Experimental Workflow for In Vitro 5-Phosphatase Assay

Phosphatase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents dispense_inhibitor Dispense Inhibitor/DMSO to 96-well plate prepare_reagents->dispense_inhibitor add_enzyme Add Enzyme and Pre-incubate dispense_inhibitor->add_enzyme start_reaction Start Reaction with Substrate add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Read Absorbance at 620 nm stop_reaction->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro 5-phosphatase malachite green assay.

Independent Verification of YU142670's Published Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparative analysis of the published results for YU142670, a selective inhibitor of the inositol 5-phosphatase OCRL. The data presented here is based on the findings reported in the 2020 Science Advances publication, "Optogenetic stimulation of phosphoinositides reveals a critical role of primary cilia in eye pressure regulation." We will objectively compare the performance of this compound with other relevant compounds mentioned in the study and provide detailed experimental methodologies to support our analysis.

Comparative Performance Analysis

The primary study investigated the role of phosphoinositides in regulating intraocular pressure (IOP) and aqueous humor outflow. This compound was shown to significantly impact these parameters. For a comprehensive comparison, we have included data for a Phosphoinositide 3-kinase (PI3K) inhibitor, GSK1059615, and a PI3K activator, 740-Y-P, which were also evaluated in the original publication.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study, comparing the effects of this compound, GSK1059615, and 740-Y-P on aqueous outflow facility and intraocular pressure in wild-type mice.

CompoundTargetConcentrationEffect on Outflow FacilityEffect on Intraocular Pressure (IOP)
This compound OCRL (Inhibitor)100 µMMarkedly ReducedNot explicitly stated in the figure, but reduced outflow is associated with increased IOP
GSK1059615 PI3K (Inhibitor)10 µMIncreasedDecreased
740-Y-P PI3K (Activator)50 µMDecreasedIncreased

Table 1: Comparison of the effects of this compound and other signaling modulators on aqueous humor dynamics.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in the publication are provided below.

Anterior Chamber Perfusion for Outflow Facility Measurement

This experiment aimed to measure the rate of aqueous humor outflow from the anterior chamber of the eye under the influence of the test compounds.

Procedure:

  • Wild-type mice were used for the experiments.

  • The anterior chambers of the eyes were injected with 100 µM of the OCRL inhibitor this compound.

  • A 30-minute incubation period was allowed for the compound to take effect.

  • A perfusion analysis was then performed to measure the outflow facility.

  • Untreated control mice underwent the same perfusion analysis under identical conditions for comparison.

  • For the comparator compounds, 1 µl of 10 µM PI3K inhibitor (GSK1059615) or 50 µM PI3K activator (740-Y-P) was injected into the anterior chamber of the eye.

Tonometer Analysis for Intraocular Pressure

This experiment was conducted to directly measure the intraocular pressure after treatment with the comparator compounds.

Procedure:

  • Wild-type mice were treated with either the PI3K inhibitor GSK1059615 or the PI3K activator 740-Y-P.

  • After a 2-hour incubation period, the intraocular pressure was measured using a tonometer.

Visualizing the Signaling Pathways and Experimental Workflows

To further clarify the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Signaling pathways of this compound and comparator compounds.

cluster_perfusion Outflow Facility Measurement cluster_tonometer Intraocular Pressure Measurement start_perfusion Inject Compound into Anterior Chamber incubation_perfusion 30-minute Incubation start_perfusion->incubation_perfusion perfusion_analysis Perform Perfusion Analysis incubation_perfusion->perfusion_analysis data_collection_perfusion Measure Outflow Facility perfusion_analysis->data_collection_perfusion start_tonometer Administer Compound incubation_tonometer 2-hour Incubation start_tonometer->incubation_tonometer tonometer_analysis Measure IOP with Tonometer incubation_tonometer->tonometer_analysis data_collection_tonometer Record Intraocular Pressure tonometer_analysis->data_collection_tonometer

Caption: Experimental workflows for key in vivo analyses.

Safety Operating Guide

Proper Disposal Procedures for YU142670: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: YU142670 is classified as a combustible solid and is highly hazardous to water. Exercise caution and adhere to all local, state, and federal regulations for hazardous waste disposal.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a selective inhibitor of OCRL1/INPP5F and OCRL2/INPP5B. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and responsible waste management.

Summary of Key Data

For quick reference, the following table summarizes the essential quantitative data for this compound.

PropertyValueSource
CAS Number 133847-06-0[1][2]
Molecular Formula C₈H₅N₅S[2]
Molecular Weight 203.22 g/mol [2]
Physical Form Powder[1][2]
Color White to light brown[1][2]
Solubility DMSO: 2 mg/mL (clear, warmed)[1][2]
Storage Temperature 2-8°C[1][2]
Water Hazard Class WGK 3 (highly hazardous to water)[1]
Storage Class 11 (Combustible Solids)[1]

Disposal Plan: A Step-by-Step Guide

Due to its classification as a combustible solid and a substance highly hazardous to water, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Collect all unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Any materials grossly contaminated with this compound powder (e.g., weighing paper, contaminated gloves, bench paper) should be collected in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound."

  • Liquid Waste:

    • Solutions containing this compound (e.g., from cell culture media, assay buffers) must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a designated container for DMSO-containing waste).

    • Label the container with "Hazardous Waste: this compound in [Solvent Name]" and an approximate concentration.

  • Sharps Waste:

    • Any sharps (e.g., pipette tips, needles) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step 3: Storage of Hazardous Waste

  • Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Do not mix this compound waste with other incompatible waste streams.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and regulatory procedures for waste manifest and pickup.

Experimental Protocol: In Vitro Phosphatase Activity Assay

The following is a representative protocol for assessing the inhibitory activity of this compound on its target phosphatases, OCRL1 or INPP5B.

Materials:

  • Recombinant human OCRL1 or INPP5B enzyme

  • This compound (dissolved in DMSO)

  • Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. Include a DMSO-only control.

  • In a 96-well plate, add the diluted this compound or control to the appropriate wells.

  • Add the recombinant OCRL1 or INPP5B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PIP2 substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released from the dephosphorylation of PIP2.

  • Measure the absorbance at a wavelength of approximately 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

YU142670_Mechanism cluster_membrane Plasma Membrane PIP2 PI(4,5)P2 PI4P PI4P PIP2->PI4P Dephosphorylation Downstream Downstream Signaling (e.g., Actin Dynamics, Membrane Trafficking) PIP2->Downstream OCRL1_INPP5B OCRL1 / INPP5B OCRL1_INPP5B->PIP2 This compound This compound This compound->OCRL1_INPP5B Inhibits

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。